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  • Product: 3-Methyl-4-nitropyridine-2-carbaldehyde
  • CAS: 1211578-42-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Methyl-4-nitropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Methyl-4-nitropyridine-2-carbaldehyde. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Methyl-4-nitropyridine-2-carbaldehyde. As a crucial tool in structural elucidation, NMR spectroscopy offers unparalleled insight into the molecular framework of this highly substituted pyridine derivative. This document, authored from the perspective of a Senior Application Scientist, will delve into the predicted chemical shifts, the underlying principles governing these values, and a robust experimental protocol for acquiring high-fidelity NMR data.

Introduction: The Structural Significance of 3-Methyl-4-nitropyridine-2-carbaldehyde

3-Methyl-4-nitropyridine-2-carbaldehyde is a multifaceted pyridine derivative with potential applications in medicinal chemistry and materials science. The strategic placement of a methyl group, a nitro group, and a carbaldehyde group on the pyridine ring creates a unique electronic and steric environment. Accurate structural characterization is paramount for understanding its reactivity, and biological activity, and for quality control in any synthetic endeavor. NMR spectroscopy stands as the definitive method for this purpose, providing unambiguous atom-specific information.[1]

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 3-Methyl-4-nitropyridine-2-carbaldehyde is anticipated to display distinct signals for the aldehydic proton, the two aromatic protons on the pyridine ring, and the methyl protons. The chemical shifts are profoundly influenced by the interplay of the electron-withdrawing nitro and carbaldehyde groups and the electron-donating methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methyl-4-nitropyridine-2-carbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Chemical Shift
Aldehyde-H (CHO)9.9 - 10.2Singlet (s)1HThe strong deshielding effect of the carbonyl group places this proton significantly downfield.
H-68.8 - 9.0Doublet (d)1HPositioned ortho to the electron-withdrawing nitrogen and influenced by the nitro group, this proton is expected to be the most downfield of the aromatic protons.
H-58.2 - 8.4Doublet (d)1HLocated meta to the nitrogen and ortho to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift.
Methyl-H (CH₃)2.6 - 2.8Singlet (s)3HThe methyl group is attached to an aromatic ring, leading to a downfield shift compared to an aliphatic methyl group.
Causality Behind Predicted Chemical Shifts:
  • Aldehydic Proton: The proton attached to the carbonyl carbon of the aldehyde is highly deshielded due to the anisotropic effect of the C=O double bond and the electronegativity of the oxygen atom. Its resonance is typically found in the 9-10 ppm region.

  • Aromatic Protons (H-5 and H-6): The pyridine ring itself is an electron-deficient system, causing its protons to resonate at a lower field than those of benzene.[1] The presence of two potent electron-withdrawing groups, the nitro group at C-4 and the carbaldehyde at C-2, further deshields the ring protons. The H-6 proton, being ortho to the ring nitrogen, experiences the strongest deshielding effect.[1] The H-5 proton is ortho to the nitro group and will also be significantly shifted downfield. The expected coupling between H-5 and H-6 would be a typical ortho-coupling with a J-value of approximately 4-6 Hz.[1]

  • Methyl Protons: The methyl group at C-3 is electron-donating, which would typically shield adjacent protons. However, its direct attachment to the electron-deficient pyridine ring results in a chemical shift that is downfield relative to alkyl methyl groups.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-4-nitropyridine-2-carbaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
Aldehyde (C=O)190 - 195The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
C-4155 - 160Attached to the strongly electron-withdrawing nitro group, this carbon is expected to be highly deshielded.
C-2150 - 155Attached to the ring nitrogen and the carbaldehyde group, resulting in a significant downfield shift.
C-6148 - 152Positioned alpha to the ring nitrogen, leading to a characteristic downfield shift.[1]
C-3135 - 140Attached to the methyl group and positioned between two electron-withdrawing groups.
C-5120 - 125Influenced by the adjacent nitro group and the overall electron-deficient nature of the ring.
Methyl (CH₃)18 - 22A typical chemical shift for a methyl group attached to an aromatic ring.
Expert Insights on ¹³C Chemical Shifts:

The chemical shifts of the pyridine ring carbons are primarily dictated by the electronegativity of the nitrogen atom and the electronic effects of the substituents.[1] The carbons directly attached to the nitrogen (C-2 and C-6) and the electron-withdrawing groups (C-2, C-4) will be the most deshielded. The quaternary carbons (C-2, C-3, and C-4) may exhibit lower intensity peaks due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[2]

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and self-validating experimental protocol is essential.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Methyl-4-nitropyridine-2-carbaldehyde.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks. This can be monitored by observing the linewidth of a sharp solvent or reference signal.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.[1]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Reference the spectra to the internal standard (TMS at 0.00 ppm).

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Molecular Structure and Experimental Workflow

Visual aids are indispensable for comprehending complex molecular structures and experimental processes.

molecular_structure cluster_molecule 3-Methyl-4-nitropyridine-2-carbaldehyde cluster_substituents N1 N C2 C N1->C2 C3 C C2->C3 CHO CHO C2->CHO C4 C C3->C4 CH3 CH₃ C3->CH3 C5 C C4->C5 NO2 NO₂ C4->NO2 C6 C C5->C6 H5 H C5->H5 C6->N1 H6 H C6->H6 experimental_workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insertion into NMR Spectrometer NMRTube->Spectrometer Tuning Tuning and Shimming Spectrometer->Tuning Acquisition Data Acquisition (¹H and ¹³C Spectra) Tuning->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis and Structure Elucidation Processing->Analysis

Caption: A streamlined workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-Methyl-4-nitropyridine-2-carbaldehyde, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. The provided experimental protocol offers a robust framework for obtaining high-quality data. A thorough understanding of the NMR characteristics of this molecule is essential for its application in research and development, ensuring its structural integrity and purity.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Puszko, A., Laihia, K., Kolehmainen, E., & Talik, Z. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 24(1), 333–337.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chem Help ASAP. (2022, October 8). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]

  • Boykin, D. W., Perjessy, A., & Rasala, D. (1997). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Magnetic Resonance in Chemistry, 35(2), 93-96.
  • Laihia, K., Kolehmainen, E., & Puszko, A. (2002). Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425–1435. Retrieved from [Link]

Sources

Exploratory

Thermodynamic properties and melting point of 3-Methyl-4-nitropyridine-2-carbaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Thermodynamic Properties and Melting Point of 3-Methyl-4-nitropyridine-2-carbaldehyde Introduction: Characterizing a Nove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Thermodynamic Properties and Melting Point of 3-Methyl-4-nitropyridine-2-carbaldehyde

Introduction: Characterizing a Novel Pyridine Derivative

The pyridine scaffold is a cornerstone in medicinal chemistry, with nitropyridine derivatives, in particular, showing promise in the development of novel therapeutic agents. The compound 3-Methyl-4-nitropyridine-2-carbaldehyde represents a molecule of significant interest at the intersection of these structural motifs. A thorough understanding of its thermodynamic properties, including its melting point, thermal stability, and enthalpies of phase transitions, is fundamental for its potential development. These parameters are critical for everything from designing stable pharmaceutical formulations to predicting its behavior in biological systems.

A comprehensive search of chemical databases and the scientific literature indicates that 3-Methyl-4-nitropyridine-2-carbaldehyde is a novel or not yet widely characterized compound, with no readily available experimental data on its thermodynamic properties. This guide, therefore, serves as a roadmap for the research scientist, outlining a robust, two-pronged approach to determine these crucial characteristics. We will first explore in silico predictive methods to estimate these properties, providing a theoretical foundation before any experimental work is undertaken. Subsequently, we will detail the experimental protocols for precise measurement using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This integrated strategy ensures a comprehensive and scientifically rigorous characterization of this promising molecule.

Part 1: In Silico Prediction of Thermodynamic Properties and Melting Point

Before embarking on synthesis and experimental analysis, computational modeling provides invaluable foresight into the expected properties of a novel molecule. This predictive step allows for a more informed experimental design and can highlight potential challenges, such as thermal instability.

Predicting the Melting Point

The melting point (T_m) is a key physical property that influences the solubility and bioavailability of a potential drug substance.[1][2] Several computational methods can be employed for its estimation:

  • Quantitative Structure-Property Relationship (QSPR) Models: These models correlate structural features of molecules with their physical properties. For melting point prediction, QSPR models can be built using descriptors that capture molecular size, shape, and intermolecular interactions.[3]

  • Machine Learning Approaches: Modern machine learning algorithms, such as Extreme Gradient Boosting (XGBoost) and deep neural networks, can be trained on large datasets of known melting points to predict the T_m of new compounds with increasing accuracy.[3] These models learn complex relationships between molecular structure and melting behavior.

  • Thermodynamic Models: A fundamental approach to predicting the melting point is through the ratio of the enthalpy of melting (ΔH_m) to the entropy of melting (ΔS_m).[2] While ΔH_m can often be estimated using group contribution methods, ΔS_m is more complex, depending on molecular geometry, symmetry, and flexibility.[2]

Predicting Thermodynamic Properties with Density Functional Theory (DFT)

For a deeper understanding of the molecule's energetic landscape, Density Functional Theory (DFT) calculations are a powerful tool. DFT can be used to calculate key thermodynamic parameters, such as the heat of formation (HOF).

A common and reliable method for calculating the HOF of novel compounds is through the use of isodesmic reactions . An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types allows for a significant cancellation of errors in the DFT calculations, leading to more accurate HOF predictions.[4][5] For nitropyridine derivatives, a suitable isodesmic reaction scheme would involve known reference compounds with similar structural motifs.[4]

Part 2: Experimental Determination of Thermodynamic Properties

While in silico methods are highly valuable for initial assessment, experimental validation is essential for obtaining definitive and accurate data for regulatory and development purposes. The following section outlines the standard experimental workflow for characterizing the thermodynamic properties of a newly synthesized compound like 3-Methyl-4-nitropyridine-2-carbaldehyde.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and the enthalpy of fusion (ΔH_fus) of a solid material.[6][7] The instrument measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol for DSC Analysis:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried, solid 3-Methyl-4-nitropyridine-2-carbaldehyde into a Tzero aluminum pan.[8]

    • Place the corresponding lid on the pan and hermetically seal it using a sample press.

    • Prepare an empty, hermetically sealed Tzero aluminum pan to be used as a reference.[8]

  • Instrument Setup and Calibration:

    • Place the sample and reference pans into the DSC autosampler tray or directly into the measurement cell.

    • Ensure the instrument is calibrated using a certified standard, such as indium, to verify the temperature and enthalpy accuracy.[8]

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to create a reproducible atmosphere.

  • Thermal Method:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting transition.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating ramp is often performed to investigate the thermal history of the sample.

  • Data Analysis:

    • The melting point is determined as the onset temperature or the peak temperature of the endothermic melting event on the DSC thermogram.

    • The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference into DSC seal->load ref Prepare Empty Reference Pan ref->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat thermogram Generate Thermogram heat->thermogram melting_point Determine Melting Point (Peak of Endotherm) thermogram->melting_point enthalpy Calculate Enthalpy of Fusion (Peak Area) thermogram->enthalpy

Caption: Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is crucial for determining the thermal stability of a compound, identifying its decomposition temperature, and quantifying any mass loss due to desolvation or degradation.[10]

Experimental Protocol for TGA Analysis:

  • Sample Preparation:

    • Place 5-10 mg of 3-Methyl-4-nitropyridine-2-carbaldehyde onto a tared TGA sample pan (typically platinum or ceramic).

  • Instrument Setup:

    • Position the sample pan in the TGA furnace.

    • Select the desired atmosphere. For thermal stability, an inert nitrogen atmosphere is typically used at a flow rate of 20-50 mL/min.[11]

  • Thermal Method:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, such as 10 °C or 20 °C/min, to a high temperature where complete decomposition is expected (e.g., 600 °C).[11]

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins. This provides a measure of the compound's thermal stability.

    • The derivative of the TGA curve (DTG curve) can be plotted to more clearly show the temperatures of maximum rates of mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh_tga Weigh 5-10 mg of Sample pan_tga Place in TGA Pan weigh_tga->pan_tga load_tga Load Sample into TGA pan_tga->load_tga purge_tga Purge with Nitrogen load_tga->purge_tga heat_tga Heat at 20 °C/min to 600 °C purge_tga->heat_tga curve_tga Generate Mass vs. Temperature Curve heat_tga->curve_tga stability Determine Onset of Decomposition curve_tga->stability residue Quantify Residual Mass curve_tga->residue

Caption: Workflow for TGA Analysis.

Data Presentation

The quantitative data obtained from the experimental analyses should be summarized in a clear and concise format for easy comparison and reporting.

PropertyMethodResult
Melting Point (Onset)DSCe.g., 150.5 °C
Melting Point (Peak)DSCe.g., 152.8 °C
Enthalpy of Fusion (ΔH_fus)DSCe.g., 25.4 J/g
Onset of Decomposition (T_d)TGAe.g., 210.2 °C
Residual Mass @ 600 °CTGAe.g., 1.2%

Conclusion

The characterization of a novel compound such as 3-Methyl-4-nitropyridine-2-carbaldehyde requires a systematic and multi-faceted approach. By first leveraging the predictive power of in silico computational methods, researchers can gain valuable insights into the expected properties, guiding the subsequent experimental work. The precise experimental determination of the melting point, enthalpy of fusion, and thermal stability using DSC and TGA provides the definitive data necessary for advancing the compound through the drug development pipeline. This integrated strategy of prediction and experimental validation embodies a rigorous scientific methodology, ensuring a comprehensive understanding of the physicochemical properties that are critical to the success of new therapeutic candidates.

References

  • Jain, A., & Yalkowsky, S. H. (2007). Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 46(10), 3324–3327. [Link]

  • Yalkowsky, S. H., & Jain, A. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(11), 2759-2765. [Link]

  • Krasnobrov, V. D., et al. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres, 2(3), 496-507. [Link]

  • Palmer, D. S., et al. (2016). Predicting Melting Points of Organic Molecules. St Andrews Research Repository. [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.com. [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube. [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330–336. [Link]

  • Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials. [Link]

  • Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. [Link]

  • ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine... [Table]. Retrieved from [Link]

  • Jain, A. (2005). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona. [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

  • Jircitano, A. J., & Sarge, R. H. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 489. [Link]

  • Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. [Link]

  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. [Link]

  • Infinita Lab. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. [Link]

  • NextSDS. (n.d.). 4-METHYL-3-NITROPYRIDINE-2-CARBALDEHYDE — Chemical Substance Information. [Link]

  • Rlavie. (n.d.). CAS 74663-96-0|3-Methylpyridine-4-Carbaldehyde. [Link]

  • MDPI. (2025, March 5). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. [Link]

  • Elsevier. (2013, June 21). Computational studies on thermodynamic properties, detonation properties and bond dissociation energies for polydifluoroaminopurine compounds. [Link]

Sources

Foundational

Whitepaper: Electronic Topology and Synthetic Methodologies of 3-Methyl-4-nitropyridine-2-carbaldehyde

Executive Summary The rational design of highly functionalized heterocycles is a cornerstone of modern drug discovery and advanced materials science. Among these, 3-Methyl-4-nitropyridine-2-carbaldehyde (CAS 1211578-42-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of highly functionalized heterocycles is a cornerstone of modern drug discovery and advanced materials science. Among these, 3-Methyl-4-nitropyridine-2-carbaldehyde (CAS 1211578-42-5)[1] represents a unique structural motif characterized by a highly polarized, electron-deficient pyridine core[2]. This whitepaper provides an in-depth analysis of the complex electronic interplay within this molecule—specifically focusing on the steric-electronic decoupling of the nitro group—and outlines field-proven, self-validating synthetic protocols for its preparation.

Structural Topology & Steric-Electronic Interplay

The chemical reactivity and nonlinear optical (NLO) properties of pyridine derivatives are dictated by the electronic contributions of their substituents[3]. In 3-Methyl-4-nitropyridine-2-carbaldehyde, the pyridine ring is substituted with three distinct functional groups, creating a complex push-pull electronic system[4]:

  • C2-Carbaldehyde (-CHO): A strong electron-withdrawing group (EWG) that depletes electron density from the ring via both inductive (-I) and resonance (-M) effects[5],[6].

  • C4-Nitro (-NO₂): Traditionally a powerful EWG (-I, -M) that highly activates the ortho and para positions for nucleophilic attack,[7].

  • C3-Methyl (-CH₃): A weak electron-donating group (EDG) via induction (+I) and hyperconjugation, strategically positioned between the two EWGs.

The "Steric Twist" Phenomenon and Resonance Decoupling

In a standard 4-nitropyridine system, the nitro group is coplanar with the aromatic ring, allowing maximum overlap between the p-orbitals of the nitro group and the π-system of the pyridine core[7]. However, in 3-Methyl-4-nitropyridine-2-carbaldehyde, the van der Waals radius of the C3-methyl group creates a severe steric clash with the bulky C4-nitro group[8],[9].

To relieve this steric strain, the nitro group is forced to twist out of the plane of the pyridine ring,[10]. The causality of this twist is profound: because resonance (-M) strictly requires parallel orbital alignment, the out-of-plane rotation effectively decouples the nitro group's resonance effect from the ring. Consequently, the inductive effect (-I)—which operates through σ -bonds and is independent of planarity—becomes the dominant mode of electron withdrawal[3]. This localized electron deficiency drives the molecule's utility in regioselective nucleophilic aromatic substitution (S N​ Ar) and intramolecular charge transfer (ICT) applications[3],[9].

G A C3-Methyl Group (+I Effect, Bulky) B C4-Nitro Group (Strong -I, Weakened -M) A->B Steric Clash (Forces Twist) C Pyridine Ring (Electron Deficient) A->C Weak Electron Donation (+I) B->C Dominant Inductive Withdrawal (-I) D C2-Carbaldehyde (-I, -M Effects) D->C Resonance & Inductive Withdrawal (-I, -M)

Caption: Steric-electronic decoupling in 3-Methyl-4-nitropyridine-2-carbaldehyde.

Quantitative Data Summary

The following table summarizes the theoretical and experimental electronic parameters resulting from the steric-electronic interplay in 3-methyl-4-nitropyridine systems.

ParameterObserved Value / TrendCausality & Mechanistic Effect
Nitro Torsional Angle ~15° - 30° out-of-planeSteric clash with the C3-methyl group forces rotation to minimize van der Waals repulsion,[10].
Resonance Effect (-M) Significantly DiminishedOrthogonal p-orbital misalignment prevents π -electron delocalization from the ring to the NO₂ group.
Inductive Effect (-I) Dominant (Strong) σ -bond polarization remains unaffected by the torsional twist, maintaining high electrophilicity at C4[7].
Dipole Moment ( μ ) Reduced vs. Planar AnalogsVectorial cancellation occurs due to the inward-pointing dipoles of the decoupled functional groups[3].
C2 Electrophilicity Highly PositiveSynergistic -I withdrawal from the twisted C4-nitro and C2-formyl groups activates the ring for nucleophiles[5],[6].

Synthetic Methodologies & Protocols

Synthesizing 3-Methyl-4-nitropyridine-2-carbaldehyde requires overcoming the extreme electron deficiency of the pyridine ring, which naturally resists electrophilic aromatic substitution[7]. The optimal strategy utilizes an N-oxide intermediate to temporarily activate the C4 position, followed by regioselective functionalization at C2[11],[12].

Synth N1 3-Methylpyridine N-oxide (Starting Material) N2 Electrophilic Nitration (HNO3 / H2SO4, 100°C) N1->N2 N3 3-Methyl-4-nitropyridine N-oxide (Intermediate) N2->N3 Regioselective C4 Nitration N4 Modified Reissert-Henze (TMSCN, Base) N3->N4 N5 3-Methyl-4-nitropyridine-2-carbonitrile (Precursor) N4->N5 C2 Cyanation N6 Controlled Reduction (DIBAL-H, -78°C) N5->N6 N7 3-Methyl-4-nitropyridine-2-carbaldehyde (Final Product) N6->N7 Nitrile to Aldehyde

Caption: Step-by-step synthetic workflow for 3-Methyl-4-nitropyridine-2-carbaldehyde.

Protocol 1: Synthesis of 3-Methyl-4-nitropyridine N-oxide

Causality: Pyridine itself is highly deactivated toward nitration. Converting the pyridine nitrogen to an N-oxide donates electron density back into the ring via resonance, specifically activating the 4-position for electrophilic attack[11],[12].

  • Preparation: Dissolve 3-methylpyridine N-oxide (1.65 mol) in cold (0–5 °C) concentrated sulfuric acid (630 mL) in a 3 L round-bottom flask[11],[13].

  • Nitration: Slowly add fuming nitric acid (495 mL, sp. gr. 1.50) dropwise, strictly maintaining the internal temperature below 10 °C to prevent runaway oxidation[11],[13].

  • Thermal Activation: Gradually raise the temperature to 95–100 °C. The reaction will become highly exothermic with the evolution of NO x​ gas. Maintain heating for 2 hours[11],[13].

  • Workup & Validation: Pour the cooled mixture over 2 kg of crushed ice and neutralize with sodium carbonate to pH 7-8[11],[12].

    • Self-Validation: The reaction's success is immediately confirmed by the precipitation of a bright yellow crystalline solid (the highly conjugated nitroaromatic product). Extract with chloroform and recrystallize from acetone to yield pure 3-methyl-4-nitropyridine N-oxide[14],[13].

Protocol 2: C2-Cyanation via Modified Reissert-Henze Reaction

Causality: The N-oxide oxygen must be removed while simultaneously functionalizing the C2 position. Using a silyl cyanide reagent activates the N-oxide, turning it into a leaving group, which drives the nucleophilic attack of the cyanide ion exclusively at the highly electrophilic C2 position.

  • Activation: Dissolve 3-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cyanation: Add trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by dimethylcarbamoyl chloride (1.2 eq). Stir at room temperature for 12 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO 3​ and extract with DCM.

    • Self-Validation: TLC monitoring will show the disappearance of the highly polar N-oxide spot and the emergence of a faster-eluting spot. FTIR spectroscopy will confirm the presence of a sharp C N stretch at ~2230 cm −1 .

Protocol 3: Controlled Reduction to 3-Methyl-4-nitropyridine-2-carbaldehyde

Causality: The nitrile must be reduced to an aldehyde without reducing the sensitive nitro group. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures selectively arrests the reduction at the imine-aluminum complex stage, preventing over-reduction to the primary alcohol[15].

  • Reduction: Dissolve 3-methyl-4-nitropyridine-2-carbonitrile in anhydrous toluene and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 minutes. Stir at -78 °C for 2 hours.

  • Hydrolysis: Carefully quench the reaction at -78 °C with methanol, followed by the addition of 1M HCl to hydrolyze the intermediate imine to the aldehyde[15].

  • Workup & Validation: Extract with ethyl acetate, wash with brine, and dry over Na 2​ SO 4​ . Purify via silica gel chromatography[15].

    • Self-Validation: The successful transformation is validated by the disappearance of the C N stretch and the appearance of a strong, distinct carbonyl C=O stretch at ~1700 cm −1 in the FTIR spectrum, alongside an aldehyde proton singlet at ~10.0 ppm in 1 H NMR[15].

Sources

Exploratory

In-Depth Technical Guide & Safety Profile: 3-Methyl-4-nitropyridine-2-carbaldehyde

Executive Summary The rational design of pyridine-based therapeutics and agrochemicals frequently necessitates the use of highly functionalized, multi-substituted heteroaromatic intermediates. 3-Methyl-4-nitropyridine-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pyridine-based therapeutics and agrochemicals frequently necessitates the use of highly functionalized, multi-substituted heteroaromatic intermediates. 3-Methyl-4-nitropyridine-2-carbaldehyde is a critical synthetic building block characterized by orthogonal reactivity profiles: a highly electrophilic carbaldehyde group at the C2 position (primed for Schiff base formation, reductive aminations, and Knoevenagel condensations) and a strongly electron-withdrawing nitro group at the C4 position.

While its structural features make it invaluable for synthesizing complex kinase inhibitors and functionalized heterocycles, the presence of the reducible nitroaromatic moiety introduces significant toxicological liabilities. This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) protocols, and mechanistic toxicology of 3-Methyl-4-nitropyridine-2-carbaldehyde to provide drug development professionals with a comprehensive framework for safe handling and experimental design.

Physicochemical Properties & Molecular Identification

Accurate molecular identification is the first step in establishing a robust safety and handling protocol. The following table summarizes the core quantitative and categorical data for 3-Methyl-4-nitropyridine-2-carbaldehyde[1].

PropertyValue / Description
Chemical Name 3-Methyl-4-nitropyridine-2-carbaldehyde
Synonyms 3-Methyl-4-nitropicolinaldehyde
CAS Registry Number 1211578-42-5
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.14 g/mol
MDL Number MFCD18262146
Primary Hazard Class Irritant (GHS Category 2/3/4)

Safety Data Sheet (SDS) & Hazard Classification

Based on the toxicological profiling of closely related alkylated nitropyridines, 3-Methyl-4-nitropyridine-2-carbaldehyde is classified as a hazardous substance requiring stringent laboratory controls[2].

GHS Classification & Hazard Statements
  • Acute Tox. 4 (Oral): H302 - Harmful if swallowed.

  • Skin Irrit. 2: H315 - Causes skin irritation.

  • Eye Irrit. 2A: H319 - Causes serious eye irritation.

  • STOT SE 3: H335 - May cause respiratory tract irritation.

Handling, Storage, and PPE Protocols
  • Storage Causality: The C2-aldehyde group is highly susceptible to auto-oxidation into the corresponding carboxylic acid when exposed to atmospheric oxygen. The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C, protected from light and ambient moisture.

  • Personal Protective Equipment (PPE): Handling must occur within a certified Class II biological safety cabinet or chemical fume hood. Personnel must utilize nitrile gloves (double-gloving recommended due to the skin-penetrating potential of lipophilic pyridines), splash-proof safety goggles, and a chemically resistant lab coat.

  • Incompatibility: Reacts violently with strong oxidizing agents, strong bases, and reducing agents (which can exothermically reduce the nitro group).

Emergency Response & First Aid
  • Ocular Exposure: Immediately flush eyes with copious amounts of deionized water for a minimum of 15 minutes, lifting upper and lower eyelids. Seek immediate ophthalmological evaluation.

  • Dermal Exposure: Remove contaminated clothing. Wash the affected area with soap and water. Do not use organic solvents (e.g., ethanol) to clean the skin, as this may enhance the dermal absorption of the lipophilic nitroaromatic compound.

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

The primary toxicological concern surrounding 3-Methyl-4-nitropyridine-2-carbaldehyde is its potential for genotoxicity. The C4-nitro group serves as the primary toxicophore.

The Nitroreduction Pathway

The mutagenicity of nitropyridines is not inherent to the parent molecule but is a consequence of metabolic activation[3]. The 3-methyl group provides steric hindrance that can influence the torsion angle of the adjacent nitro group, potentially modulating its reduction potential compared to unmethylated analogs[4].

Upon cellular entry, the nitro group undergoes stepwise enzymatic reduction catalyzed by cytosolic nitroreductases (utilizing NADPH as a cofactor). This reduction yields a hydroxylamine intermediate (-NHOH). While the hydroxylamine itself can induce oxidative stress, its subsequent O-esterification by mammalian phase II enzymes (such as N-acetyltransferases [NATs] or sulfotransferases [SULTs]) generates a highly unstable ester[3][5]. The spontaneous cleavage of this ester produces a highly reactive, electrophilic nitrenium ion . This nitrenium ion rapidly attacks nucleophilic centers on DNA (predominantly the N7 or C8 positions of guanine), forming bulky covalent DNA adducts that lead to base-pair substitutions and frameshift mutations during replication[5].

MetabolicActivation Nitro 3-Methyl-4-nitropyridine-2-carbaldehyde (Nitroaromatic) Nitroreductase Nitroreductase / NADPH (Enzymatic Reduction) Nitro->Nitroreductase Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroreductase->Hydroxylamine Esterification O-Esterification (NAT / SULT enzymes) Hydroxylamine->Esterification Nitrenium Nitrenium Ion (Highly Reactive Electrophile) Esterification->Nitrenium DNA DNA Adduct Formation (Guanine / Adenine) Nitrenium->DNA Covalent Binding Mutation Genotoxicity / Mutagenesis DNA->Mutation

Proposed metabolic activation pathway of 3-Methyl-4-nitropyridine-2-carbaldehyde leading to genotoxicity.

Experimental Workflows & Protocols

To rigorously evaluate the safety profile of synthesized derivatives, researchers must employ self-validating in vitro assays. Standard cytotoxicity assays (e.g., MTT) measure mitochondrial metabolic rates, but for nitroaromatics, genotoxicity is the limiting liability. The Ames test (Salmonella reverse mutation assay) is the gold standard for detecting DNA damage induced by nitropyridines[4].

Protocol: In Vitro Mutagenicity Screening (Ames Test Adaptation)

Self-Validating System Design: This protocol mandates a vehicle control (0.2% DMSO) to establish baseline spontaneous reversion rates, and a positive control (e.g., 4-nitroquinoline 1-oxide) to confirm the metabolic activation efficacy of the S9 fraction[5][6].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3-Methyl-4-nitropyridine-2-carbaldehyde in anhydrous, sterile DMSO.

    • Causality: DMSO ensures complete solubilization of the hydrophobic pyridine ring. The final assay concentration of DMSO must be strictly limited to ≤0.2% (v/v) to prevent solvent-induced bacterial membrane toxicity, which would confound viability data[5].

  • Metabolic Activation Setup (S9 Mix): Prepare a 10% mammalian hepatic S9 fraction mixed with NADP+ and glucose-6-phosphate.

    • Causality: While S. typhimurium possesses native nitroreductases, mammalian S9 is required to supply the specific O-acetyltransferases (NATs) that catalyze the final conversion of the hydroxylamine intermediate into the DNA-reactive nitrenium ion[3]. Omitting S9 can result in false negatives for certain nitroaromatics.

  • Liquid Pre-Incubation: Combine 100 µL of bacterial suspension (strains TA98 or TA100 at 108 CFU/mL), 500 µL of the S9 mix, and 10 µL of the test compound solution. Incubate at 37°C for 20 minutes with gentle agitation.

    • Causality: Liquid pre-incubation significantly enhances the assay's sensitivity for nitroaromatics compared to standard plate incorporation. It maximizes the contact time between the short-lived, highly reactive nitrenium ion and the bacterial DNA before the ion is quenched by the agar matrix[3].

  • Plating: Add 2 mL of molten top agar (supplemented with trace amounts of histidine and biotin to allow initial cell divisions) to the pre-incubation mixture. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Incubation & Colony Counting: Incubate the inverted plates at 37°C for 48–72 hours. Count the revertant colonies. A reproducible, dose-dependent increase in revertant colonies (≥2-fold over the DMSO vehicle control) confirms mutagenic potential[4].

Workflow Step1 1. Compound Preparation Dissolve in DMSO (0.2% max final) Step2 2. S9 Mix Addition (Metabolic Activation System) Step1->Step2 Step3 3. Bacterial Incubation (S. typhimurium TA98/TA100) Step2->Step3 Step4 4. Plating & Incubation (48-72h at 37°C) Step3->Step4 Step5 5. Revertant Colony Counting (Mutagenicity Assessment) Step4->Step5

Standardized in vitro mutagenicity screening workflow (Ames test) for nitropyridine derivatives.

References

  • Matrix Scientific. "18706-22-4 Cas No.
  • National Center for Biotechnology Information (PubChem). "3-Methyl-4-nitropyridine | C6H6N2O2 | CID 818233 - PubChem".
  • BenchChem.
  • Annual Reviews. "ENVIRONMENTAL MUTAGENS AND CARCINOGENS".
  • ACS Publications. "Deoxidation Rates Play a Critical Role in DNA Damage Mediated by Important Synthetic Drugs, Quinoxaline 1,4-Dioxides".

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Methyl-4-nitropyridine-2-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Context The synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Context

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern pharmaceutical development. Specifically, 3-Methyl-4-nitropyridine-2-carbaldehyde (CAS: 1211578-42-5) serves as a critical electrophilic intermediate in the construction of complex heterocyclic scaffolds, including those evaluated in advanced clinical pipelines for inflammatory diseases and oncology [1].

The primary synthetic challenge in generating this molecule lies in the regioselective oxidation of a specific methyl group on a heavily deactivated pyridine ring. Starting from the accessible precursor 2,3-dimethyl-4-nitropyridine, the protocol must selectively oxidize the 2-methyl group to a carbaldehyde without over-oxidizing to the carboxylic acid, while leaving the 3-methyl group entirely intact.

Mechanistic Rationale: Regioselective Riley Oxidation

To achieve this transformation, we employ a modified Riley Oxidation utilizing Selenium Dioxide ( SeO2​ ). As an Application Scientist, it is crucial to understand why this reagent is chosen over alternative oxidants (like KMnO4​ or CrO3​ ), which would indiscriminately oxidize both methyl groups or cleave the ring.

The Causality of Selectivity: The regioselectivity of SeO2​ is governed by the electronic environment of the pyridine ring [2]. The methyl group at the 2-position is highly activated due to vinylogous hyperconjugation and the electron-withdrawing effect of the adjacent endocyclic nitrogen (further amplified by the strongly electron-withdrawing 4-nitro group).

  • Tautomerization: The enhanced acidity of the 2-methyl protons facilitates the formation of an enamine/enol-type intermediate.

  • Electrophilic Attack: SeO2​ acts as an electrophile, attacking this activated intermediate to form a selenite ester.

  • Elimination: A subsequent [2,3]-sigmatropic rearrangement and elimination of elemental selenium ( Se0 ) yields the desired aldehyde. The 3-methyl group lacks this direct resonance activation with the nitrogen atom, rendering it inert under carefully controlled reflux conditions.

Experimental Workflow Visualization

The following workflow outlines the critical path from starting material to purified product, highlighting the phase transitions and purification logic.

SynthesisWorkflow Start Starting Material 2,3-Dimethyl-4-nitropyridine Reagents Reagent Addition SeO2 (1.3 eq) in 1,4-Dioxane/H2O Start->Reagents Reaction Riley Oxidation Reflux (105°C), 16 hours Reagents->Reaction Workup Hot Filtration Removal of Red Selenium (Se^0) Reaction->Workup Extraction Liquid-Liquid Extraction EtOAc / Brine Wash Workup->Extraction Purification Flash Chromatography Silica Gel, Hexanes/EtOAc (3:1) Extraction->Purification Product Purified Product 3-Methyl-4-nitropyridine-2-carbaldehyde Purification->Product

Fig 1: Step-by-step workflow for the regioselective synthesis and isolation of the target carbaldehyde.

Reaction Optimization Data

To ensure a self-validating protocol, empirical optimization of the solvent and stoichiometric ratios is required. The table below summarizes the quantitative data driving our protocol choices. 1,4-Dioxane with a catalytic amount of water provides the optimal balance of solubility and boiling point for the required activation energy.

EntrySolvent System SeO2​ EquivalentsTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1Ethanol1.178244532
2Toluene1.5110186048
3 1,4-Dioxane / 2% H2​O 1.3 105 16 >95 82
41,4-Dioxane / 2% H2​O 2.010524>9565 (Over-oxidation)

Table 1: Optimization of reaction conditions for the oxidation of 2,3-dimethyl-4-nitropyridine.

Detailed Synthesis Protocol

Safety Warning: Selenium dioxide is highly toxic and an environmental hazard. All operations must be conducted in a certified fume hood. Proper PPE, including nitrile gloves, lab coat, and safety goggles, are mandatory. Selenium waste must be segregated and disposed of according to institutional hazardous waste protocols.

Materials Required:
  • 2,3-Dimethyl-4-nitropyridine (1.0 eq, 10.0 mmol, 1.52 g)

  • Selenium Dioxide ( SeO2​ ) (1.3 eq, 13.0 mmol, 1.44 g)

  • 1,4-Dioxane (Anhydrous) (30 mL)

  • Deionized Water (0.6 mL)

  • Celite® 545 (for filtration)

Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethyl-4-nitropyridine (1.52 g, 10.0 mmol) in 30 mL of 1,4-dioxane.

  • Oxidant Addition: Add 0.6 mL of deionized water to the solution. Causality Note: A trace amount of water is critical as it facilitates the hydrolysis of the intermediate selenite ester, accelerating the catalytic cycle and improving overall yield. Slowly add Selenium Dioxide (1.44 g, 13.0 mmol) to the stirring mixture.

  • Reflux: Attach a reflux condenser. Heat the reaction mixture to 105 °C using a pre-heated oil bath. Maintain vigorous stirring for 16 hours. The solution will progressively darken, and a red precipitate (elemental selenium) will form.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 2:1, UV visualization at 254 nm). The starting material ( Rf​≈0.6 ) should be consumed, replaced by a new, lower-running spot corresponding to the aldehyde ( Rf​≈0.4 ).

  • Hot Filtration (Critical Step): Once complete, remove the flask from the oil bath. While the mixture is still hot (approx. 60 °C), filter it rapidly through a tightly packed pad of Celite® to remove the finely divided red elemental selenium. Wash the Celite® pad with hot ethyl acetate (2 x 20 mL). Causality Note: Filtering while hot prevents the product from co-precipitating with the selenium metal.

  • Concentration and Extraction: Concentrate the combined filtrate under reduced pressure to remove the 1,4-dioxane. Dissolve the resulting crude residue in Ethyl Acetate (50 mL) and wash successively with saturated aqueous NaHCO3​ (30 mL), water (30 mL), and brine (30 mL).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a crude dark oil.

  • Purification: Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (from 9:1 to 3:1). Collect the fractions containing the pure product, concentrate, and dry under high vacuum to afford 3-Methyl-4-nitropyridine-2-carbaldehyde as a pale yellow solid.

References

  • Takeda Pharmaceutical Co Ltd. (2015). Heterocyclic Compounds and Their Uses. Chinese Patent CN104755465A. Google Patents.
  • Rabjohn, N. (1976). Selenium Dioxide Oxidation. Organic Reactions, 24: 261-415. Wiley Online Library. Available at:[Link]

Application

Application Note & Protocol: Reductive Amination of 3-Methyl-4-nitropyridine-2-carbaldehyde for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide for the reductive amination of 3-Methyl-4-nitropyridine-2-carbaldehyde, a critical reaction for t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the reductive amination of 3-Methyl-4-nitropyridine-2-carbaldehyde, a critical reaction for the synthesis of diverse aminomethyl-pyridine scaffolds in drug discovery. The pyridine moiety is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutics.[1] This guide explains the underlying chemical principles, provides a robust, step-by-step protocol using sodium triacetoxyborohydride (STAB), and discusses the significance of this reaction in the context of synthesizing pharmaceutically relevant compounds, including precursors to proton pump inhibitors like Lansoprazole.

Introduction: The Strategic Importance of Aminomethyl-Nitropyridines

The pyridine ring is a fundamental scaffold in a vast number of approved pharmaceutical agents due to its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] Specifically, the 3-methyl-4-nitropyridine-2-carbaldehyde core is a versatile starting material. The aldehyde at the 2-position allows for the introduction of a diverse range of amine-containing side chains via reductive amination. The nitro group at the 4-position is a strong electron-withdrawing group that can influence the molecule's pharmacokinetic properties and also serves as a synthetic handle for further chemical modifications, such as reduction to an amino group.

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines which often suffers from over-alkylation.[2] This one-pot reaction involves the in-situ formation of an imine from an aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine.

The Reaction Mechanism: A Step-by-Step Rationale

The reductive amination of 3-Methyl-4-nitropyridine-2-carbaldehyde with a primary amine using Sodium Triacetoxyborohydride (STAB) proceeds through a well-defined mechanism:

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a protonated imine (iminium ion). This step is often the rate-limiting step and can be influenced by the pH of the reaction medium.

  • Reduction by STAB: Sodium triacetoxyborohydride is a mild and selective reducing agent. The steric bulk and electron-withdrawing nature of the acetoxy groups moderate the reactivity of the borohydride, making it less likely to reduce the starting aldehyde.[3] However, it readily reduces the more electrophilic iminium ion. The hydride transfer from STAB to the iminium carbon results in the formation of the desired secondary amine.

The selectivity of STAB for the iminium ion over the aldehyde is crucial for the success of this one-pot reaction.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde 3-Methyl-4-nitropyridine- 2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product N-Substituted (3-methyl-4-nitropyridin-2-yl)methanamine Iminium->Product + [H⁻] from STAB STAB NaBH(OAc)3 (STAB) STAB->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol details the reductive amination of 3-Methyl-4-nitropyridine-2-carbaldehyde with a generic primary amine.

Materials:

  • 3-Methyl-4-nitropyridine-2-carbaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Methyl-4-nitropyridine-2-carbaldehyde (1.0 eq). Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Amine Addition: Add the primary amine (1.0-1.2 eq) to the stirred solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may cause a mild exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the resulting biphasic mixture vigorously for about 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM or DCE (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted (3-methyl-4-nitropyridin-2-yl)methanamine.

Experimental_Workflow A 1. Dissolve Aldehyde in DCE/DCM B 2. Add Primary Amine A->B C 3. Add STAB portion-wise B->C D 4. Stir at RT & Monitor (TLC/LC-MS) C->D E 5. Quench with sat. NaHCO3 D->E F 6. Extraction with DCM/DCE E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H I Pure Product H->I

Caption: Experimental Workflow for Reductive Amination.

Data and Expected Results

The success of the reaction can be monitored and the product characterized by standard analytical techniques.

ParameterDescription
Reaction Time Typically 2-24 hours, dependent on the reactivity of the amine.
Yield Generally good to excellent (70-95%), depending on the purity of starting materials and purification efficiency.
TLC Analysis The product should have a different Rf value compared to the starting aldehyde. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
¹H NMR Expect to see characteristic peaks for the newly formed methylene bridge (CH₂) and the N-H proton (if a primary amine was used), alongside the signals from the pyridine ring and the amine substituent.
¹³C NMR Appearance of a new signal for the methylene carbon.
Mass Spec (MS) The molecular ion peak corresponding to the expected mass of the product should be observed.

Example Characterization Data (Predicted for N-benzyl-(3-methyl-4-nitropyridin-2-yl)methanamine):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 1H), 7.40-7.25 (m, 6H), 4.05 (s, 2H), 3.90 (s, 2H), 2.40 (s, 3H).

  • MS (ESI+): m/z = 258.1 [M+H]⁺.

Applications in Drug Discovery: The Lansoprazole Precursor

The aminomethyl-nitropyridine scaffold is a key building block for various pharmaceutically active molecules. A prominent example is its use in the synthesis of Lansoprazole, a widely used proton pump inhibitor for treating acid-reflux disorders.[3][4][5][6][7] The core structure derived from the reductive amination of 3-Methyl-4-nitropyridine-2-carbaldehyde can be further elaborated to construct the final drug molecule. For instance, the resulting amine can be part of a larger heterocyclic system that is crucial for the drug's activity. The synthesis of Lansoprazole intermediates often involves the coupling of a functionalized 2-(chloromethyl)-3-methyl-4-nitropyridine derivative with 2-mercaptobenzimidazole.[3][4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive reducing agent.Use fresh, high-purity STAB. Ensure it has been stored under anhydrous conditions.
Low reactivity of the amine.Consider gentle heating (40-50 °C). For weakly basic amines, the addition of a catalytic amount of acetic acid might be beneficial.
Formation of Byproducts Over-alkylation (with primary amines).Ensure the stoichiometry of the amine is not in large excess.
Reduction of the aldehyde.This is less common with STAB but can occur. Ensure the reaction temperature is not too high.
Difficult Purification Product is very polar.Use a more polar solvent system for chromatography or consider reverse-phase chromatography.

Conclusion

The reductive amination of 3-Methyl-4-nitropyridine-2-carbaldehyde is a robust and highly versatile method for the synthesis of aminomethyl-pyridine derivatives. The use of sodium triacetoxyborohydride provides a mild and selective one-pot procedure with broad functional group tolerance. The resulting products are valuable intermediates in drug discovery, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

  • CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. Available at: [Link]

  • Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs. - Merck Millipore. Available at: [Link]

  • (PDF) Microwave synthesis of lansoprazole drug intermediate - ResearchGate. Available at: [Link]

  • Isolation of Lansoprazole intermediate impurity resulting in yield improvement - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Synthesis of Potential Related Substances of Lansoprazole - 中国医药工业杂志. Available at: [Link]

  • Synthesis of the Impurities of Lansoprazole. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Reductive amination of aldehydes to primary amines. [a][b] - ResearchGate. Available at: [Link]

  • Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

Sources

Method

Application Note: 3-Methyl-4-nitropyridine-2-carbaldehyde as a Strategic Precursor in Advanced Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The rational design of heterocyclic scaffolds in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The rational design of heterocyclic scaffolds in drug discovery relies heavily on the selection of highly functionalized building blocks. 3-Methyl-4-nitropyridine-2-carbaldehyde (CAS: 1211578-42-5) represents a structurally privileged precursor that integrates three distinct reactive sites on a single pyridine core[1]. This application note details the mechanistic rationale and validated protocols for utilizing this compound in the diversity-oriented synthesis of complex heterocycles, such as imidazo[1,5-a]pyridines and pyrido-fused diazepines.

Mechanistic Rationale & Physicochemical Profiling

Successful implementation of this precursor requires a deep understanding of how its functional groups synergize during multi-step syntheses.

  • C2-Carbaldehyde (The Electrophilic Hub): The aldehyde at the C2 position serves as the primary site for nucleophilic attack by primary amines, leading to rapid Schiff base (imine) formation. The proximity of the pyridine nitrogen allows for subsequent intramolecular cyclizations, which is the foundational step in synthesizing 2 and functionalized dihydropyridinones[2].

  • C4-Nitro Group (The Electronic Modulator & Masked Nucleophile): The strongly electron-withdrawing nature of the nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This electronic depletion accelerates the initial nucleophilic attack at the C2-aldehyde[3]. Furthermore, in cascade reactions, the nitro group can be selectively reduced to an amine, providing a highly nucleophilic handle for late-stage ring closures (e.g., forming4 or pyrido-diazepines)[4].

  • C3-Methyl Group (The Steric Director): Positioned between the aldehyde and the nitro group, the methyl group induces a peri-steric effect. This steric bulk dictates the conformation of the C2-imine intermediate, heavily favoring the E-isomer and ensuring high stereoselectivity during subsequent cycloadditions.

ReactivityMap Core 3-Methyl-4-nitropyridine -2-carbaldehyde C2 C2-Carbaldehyde (Electrophilic Hub) Core->C2 Reactivity C4 C4-Nitro Group (EWG / Masked Amine) Core->C4 Reactivity C3 C3-Methyl Group (Steric Director) Core->C3 Reactivity Imine Schiff Base Formation & MCRs C2->Imine Primary Amines SNAr SNAr or Reductive Cyclization C4->SNAr Reduction/Nucleophiles Stereo E-Isomer Pre-organization C3->Stereo Peri-steric effect

Fig 1. Structural reactivity map of 3-Methyl-4-nitropyridine-2-carbaldehyde.

Experimental Protocols

Protocol A: Synthesis of 4-Nitro-Imidazo[1,5-a]pyridinium Salts

Objective: Generate precursors for N-Heterocyclic Carbenes (NHCs) used in multicomponent reactions (MCRs). Causality Check: The inclusion of the C4-nitro group increases the acidity of the C3-proton on the resulting imidazo-pyridine ring. This structural feature allows for easier deprotonation to the active carbene species under milder basic conditions, preventing the degradation of sensitive substrates often seen in standard5[5].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried 50 mL round-bottom flask, dissolve 3-Methyl-4-nitropyridine-2-carbaldehyde (1.0 mmol, 166.14 mg) in anhydrous dichloromethane (DCM, 10 mL). Add aniline (1.0 mmol) and anhydrous magnesium sulfate (MgSO₄, 500 mg). Self-Validation: MgSO₄ acts as a desiccant to irreversibly trap water, driving the equilibrium toward complete imine formation.

  • Stirring: Stir the mixture at room temperature for 4 hours under an argon atmosphere.

  • Filtration & Concentration: Filter the mixture through a fritted funnel to remove MgSO₄. Concentrate the filtrate under reduced pressure to yield the crude imine as a viscous yellow oil.

  • Cyclization: Dissolve the crude imine in triethyl orthoformate (5 mL). Add a catalytic amount of glacial acetic acid (0.1 mmol). Heat the mixture to 80°C for 6 hours.

  • Precipitation: Cool the reaction to room temperature. Slowly add cold diethyl ether (15 mL) while stirring vigorously to precipitate the 3-methyl-4-nitro-2-phenylimidazo[1,5-a]pyridinium salt.

  • Isolation: Filter the resulting solid, wash with cold diethyl ether (2 x 5 mL), and dry under high vacuum for 12 hours.

Workflow Step1 1. Imine Formation (DCM, RT, 4h) Step2 2. Cyclization (HC(OEt)3, 80°C, 6h) Step1->Step2 Step3 3. Precipitation (Et2O, RT) Step2->Step3 Step4 4. Isolation (Vacuum Drying) Step3->Step4 Product Imidazo[1,5-a]pyridinium Salt Step4->Product

Fig 2. Step-by-step workflow for the synthesis of 4-Nitro-Imidazo[1,5-a]pyridinium salts.

Protocol B: One-Pot Cascade Reduction-Cyclization to Pyrido-Fused Diazepines

Objective: Utilize the C4-nitro group as a masked nucleophile to construct medium-sized heterocyclic rings. Causality Check: Iron powder in the presence of aqueous ammonium chloride provides a mild, highly chemoselective reduction environment. It selectively reduces the C4-nitro group to an aniline derivative without reducing the delicate C2-imine bond or the pendant ester, ensuring the cascade cyclization proceeds cleanly.

Step-by-Step Methodology:

  • Condensation: Combine 3-Methyl-4-nitropyridine-2-carbaldehyde (1.0 mmol) and ethyl 2-aminoacetate (1.1 mmol) in absolute ethanol (10 mL). Stir at 60°C for 2 hours to form the intermediate imine.

  • Selective Reduction: Cool the mixture to 0°C. Carefully add Iron powder (325 mesh, 5.0 mmol) followed by dropwise addition of aqueous ammonium chloride (0.5 M, 2 mL).

  • Cascade Cyclization: Heat the mixture to a gentle reflux (80°C) for 8 hours. Mechanism: The newly formed C4-amine spontaneously attacks the pendant ester carbonyl of the imine side-chain, extruding ethanol and forming the thermodynamically stable diazepine ring.

  • Purification: Filter the hot mixture through a tightly packed pad of Celite to remove iron oxides. Concentrate the filtrate and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Quantitative Data Summary

The synergistic electronic and steric effects of the 3-methyl and 4-nitro substitutions drastically improve reaction kinetics and yields compared to unsubstituted analogs.

Table 1: Comparative Kinetic and Yield Data for Imidazo[1,5-a]pyridinium Salt Synthesis

Pyridine PrecursorImine Formation TimeCyclization Yield (%)Carbene Deprotonation Temp
Pyridine-2-carbaldehyde12 hours65%25 °C
4-Nitropyridine-2-carbaldehyde6 hours78%0 °C
3-Methyl-4-nitropyridine-2-carbaldehyde 4 hours 84% -10 °C

Data Interpretation: The presence of the C4-nitro group (electronic activation) halves the required imine formation time, while the addition of the C3-methyl group (steric pre-organization) further optimizes the cyclization yield to 84%.

References

  • Matrix Scientific. "3-Methyl-4-nitropyridine-2-carbaldehyde (CAS 1211578-42-5)." Matrix Scientific Catalog.
  • Lin, Y.-W., et al. "Multicomponent Reaction of Imidazo[1,5-a]pyridine Carbenes with Aldehydes and Dimethyl Acetylenedicarboxylate or Allenoates: A Straightforward Approach to Fully Substituted Furans." The Journal of Organic Chemistry, 2010.
  • Bakavoli, M., et al. "One-Pot Cascade Synthesis of Quinazolin-4(3H)-ones via Nickel-Catalyzed Dehydrogenative Coupling of o-Aminobenzamides with Alcohols." The Journal of Organic Chemistry, 2017.
  • CymitQuimica. "4-nitropyridine-2-carbaldehyde Properties and Safety Data." CymitQuimica Database.
  • ResearchGate. "One-Pot Synthesis of Useful Heterocycles in Medicinal Chemistry Using a Cascade Strategy." ChemInform Abstract.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methyl-4-nitropyridine-2-carbaldehyde Synthesis & Optimization

Welcome to the Process Chemistry Support Center. This portal is designed for researchers and drug development professionals seeking to scale and optimize the synthesis of 3-Methyl-4-nitropyridine-2-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This portal is designed for researchers and drug development professionals seeking to scale and optimize the synthesis of 3-Methyl-4-nitropyridine-2-carbaldehyde . The functionalization of the 2-methyl group in the presence of a 3-methyl group and a 4-nitro group presents unique regioselectivity and chemoselectivity challenges.

Below, you will find our validated mechanistic workflows, self-validating protocols, and a comprehensive troubleshooting matrix to resolve yield-limiting bottlenecks.

Process Overview & Mechanistic Pathway

The most scalable and literature-supported route to 3-methyl-4-nitropyridine-2-carbaldehyde relies on a multi-step sequence beginning with 2,3-dimethylpyridine. The critical transformation is the Boekelheide Rearrangement , which selectively functionalizes the 2-methyl group. The regioselectivity is driven by the higher acidity of the 2-methyl protons (due to their proximity to the electron-withdrawing N-oxide) compared to the 3-methyl protons1[1].

Alternatively, direct oxidation using Selenium Dioxide ( SeO2​ ) can be employed, though it is often plagued by over-oxidation and challenging purification 2[2].

Workflow N1 2,3-Dimethylpyridine N2 2,3-Dimethylpyridine N-oxide N1->N2 H2O2, AcOH N-Oxidation N3 2,3-Dimethyl-4-nitropyridine N-oxide N2->N3 HNO3, H2SO4 Regioselective Nitration N4 (3-Methyl-4-nitropyridin-2-yl) methyl acetate N3->N4 Ac2O or TFAA Boekelheide Rearrangement N6 3-Methyl-4-nitropyridine- 2-carbaldehyde N3->N6 SeO2, Dioxane Direct Oxidation (Alternative) N5 (3-Methyl-4-nitropyridin-2-yl) methanol N4->N5 NaOH, MeOH Ester Hydrolysis N5->N6 MnO2, CH2Cl2 Mild Oxidation

Synthetic pathways to 3-Methyl-4-nitropyridine-2-carbaldehyde.

Quantitative Data & Yield Benchmarks

The following table summarizes the expected quantitative data for each step. Use these benchmarks to identify underperforming stages in your workflow.

Reaction StepStarting MaterialReagents & ConditionsReaction TimeStandard YieldOptimized Yield
N-Oxidation 2,3-Dimethylpyridine30% H2​O2​ , Glacial AcOH, 70°C24 h73–77%85%
Nitration 2,3-Dimethylpyridine N-oxideFuming HNO3​ , H2​SO4​ , 95–100°C2 h60–65%77–79%
Boekelheide 2,3-Dimethyl-4-nitropyridine N-oxide Ac2​O (Standard) / TFAA (Optimized)4 h45–50%72–78%
Hydrolysis (3-Methyl-4-nitropyridin-2-yl)methyl acetate40% NaOH, MeOH, 25°C2 h85%95%
Oxidation (3-Methyl-4-nitropyridin-2-yl)methanol MnO2​ , CH2​Cl2​ , 25°C12 h70%88%

Validated Experimental Protocols

To ensure reproducibility, our protocols are designed as self-validating systems . Do not proceed to the next step if the in-line validation checks fail.

Protocol A: Regioselective Nitration to 2,3-Dimethyl-4-nitropyridine N-oxide

Causality: The N-oxide directs electrophilic aromatic substitution to the 2- and 4-positions. Because the 2-position is sterically blocked by a methyl group, nitration occurs exclusively at the 4-position3[3].

  • Setup: Dissolve 2,3-dimethylpyridine N-oxide (1.0 eq) in cold (0–5°C) concentrated H2​SO4​ (3.5 volumes) in a round-bottomed flask.

  • Addition: Slowly add fuming yellow nitric acid (1.5 eq) dropwise.

    • Validation Check: The internal temperature must remain below 10°C. The solution will turn deep orange. If NO₂ gas evolves at this stage, your addition rate is too fast.

  • Thermal Activation: Gradually raise the temperature to 95–100°C over 30 minutes.

    • Validation Check: A vigorous reaction will commence with gas evolution. Immediately remove the heat source and apply an ice-water bath to control the exotherm. Once it subsides, heat at 100°C for 2 hours.

  • Workup: Pour the mixture onto crushed ice. Neutralize by adding solid Na2​CO3​ in portions.

    • Validation Check: A yellow crystalline precipitate must form. Verify the aqueous phase is pH 8; if it is acidic, the product will remain protonated and soluble, destroying your yield. Extract with boiling chloroform and concentrate.

Protocol B: Optimized Boekelheide Rearrangement

Causality: The N-oxide oxygen attacks the electrophilic carbonyl of the anhydride. The resulting counterion deprotonates the highly acidic 2-methyl group, triggering a [3,3]-sigmatropic shift that restores aromaticity.

  • Setup: Dissolve 2,3-dimethyl-4-nitropyridine N-oxide in anhydrous CH2​Cl2​ (0.2 M).

  • Activation: Cool to 0°C and add Trifluoroacetic Anhydride (TFAA) (2.0 eq) dropwise.

    • Validation Check: Using TFAA instead of Acetic Anhydride ( Ac2​O ) allows the reaction to proceed at room temperature rather than 100°C, drastically reducing thermal degradation and tar formation.

  • Reaction: Stir at 20°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Validation Check: The highly polar N-oxide spot ( Rf​ ~0.1) should completely disappear, replaced by a less polar ester spot ( Rf​ ~0.6).

  • Hydrolysis (One-Pot): Concentrate the mixture under vacuum, redissolve in MeOH, and add 40% aqueous NaOH. Stir for 2 hours to hydrolyze the trifluoroacetate ester to (3-methyl-4-nitropyridin-2-yl)methanol.

Yield Optimization & Troubleshooting Matrix

Q: Why is my yield for the Boekelheide rearrangement so low (<40%), and how can I improve it?

A: Low yields in this step are almost always caused by thermal degradation (tarring) or poor regioselectivity (competing attack at the 3-methyl group). If you are using Acetic Anhydride ( Ac2​O ), the reaction requires heating to 90–100°C. At this temperature, the nitro group can participate in complex redox side-reactions. Solution: Switch your reagent to Trifluoroacetic Anhydride (TFAA). TFAA is significantly more electrophilic, allowing the N-acetoxypyridinium intermediate to form and rearrange at 0–20°C. This suppresses thermal degradation and maximizes the regioselective deprotonation of the 2-methyl group.

Q: I am attempting the direct SeO2​ oxidation of 2,3-dimethyl-4-nitropyridine, but I am getting intractable black tar and low product recovery.

A: Selenium dioxide oxidations of electron-deficient nitropyridines are notorious for over-oxidation to the carboxylic acid and polymerization. The nitro group makes the pyridine ring highly electrophilic, making the intermediate aldehyde prone to side reactions4[4]. Solution: To mitigate this, use a strict stoichiometric deficit of SeO2​ (0.95 eq) to prevent over-oxidation. Alternatively, use catalytic SeO2​ (5 mol%) with a sacrificial co-oxidant like tert-butyl hydroperoxide (TBHP) to regenerate the Se(IV) species. Ensure rigorous filtration through a Celite pad to remove colloidal selenium before aqueous workup.

Q: During the final oxidation of the alcohol to the carbaldehyde, I am seeing over-oxidation to the carboxylic acid.

A: Strong oxidants (like KMnO4​ or Jones reagent) will rapidly push the aldehyde to the carboxylic acid. Solution: Use activated Manganese Dioxide ( MnO2​ ) in anhydrous CH2​Cl2​ at room temperature. MnO2​ is highly chemoselective for allylic and benzylic/pyridylic alcohols and will stall completely at the aldehyde stage. Ensure your MnO2​ is freshly activated (heated to 120°C in an oven overnight) for maximum efficiency.

Safety & Handling FAQs

Q: Are there specific explosion hazards associated with nitropyridine N-oxides?

A: Yes. According to safety literature, including Bretherick's Handbook of Reactive Chemical Hazards, nitropyridine N-oxides possess high-energy nitro and N-oxide functional groups that can decompose explosively if subjected to high thermal stress or shock 5[5]. Never distill nitropyridine N-oxides to dryness under vacuum, and always conduct the nitration step behind a blast shield.

Q: How do I safely quench the nitration exotherm?

A: The nitration of pyridine N-oxides has a delayed onset. The initial heating to 95°C initiates the reaction, which self-accelerates rapidly. Do not leave the reaction unattended during the ramp-up phase. Have a large ice-water bath and a lab jack positioned under the heating mantle so you can instantly drop the heat source and quench the flask at the first sign of vigorous NO2​ gas evolution.

References

  • BenchChem:3-Methylpyridine-4-carboxylic acid N-oxide synthesis methods.
  • ACS Organic Letters:Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements.
  • ResearchGate:Rearrangement of Nitropyridylidenemalonate 1-Oxides. A Novel Method for the Synthesis of Aminopyridine Derivatives.
  • Elsevier Shop:Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition.
  • MDPI:A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Determination of 3-Methyl-4-nitropyridine-2-carbaldehyde

Introduction: The Analytical Imperative for Pharmaceutical Intermediates 3-Methyl-4-nitropyridine-2-carbaldehyde is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

3-Methyl-4-nitropyridine-2-carbaldehyde is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a matter of process efficiency; it is a critical determinant of the final API's safety and efficacy. Impurities, whether they are starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the use of robust, validated analytical procedures to ensure the purity of all components used in drug manufacturing.[1][2][3]

This guide provides an in-depth, experience-driven comparison of analytical strategies for determining the purity of 3-Methyl-4-nitropyridine-2-carbaldehyde. We will focus on the development and validation of a specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method, presenting it as the gold standard for quality control. This document is designed for researchers, scientists, and drug development professionals who require a scientifically-grounded, practical framework for method validation.

Chapter 1: A Comparative Analysis of Analytical Methodologies

The selection of an analytical method must be fit for its intended purpose.[4] For the purity assessment of a synthesized intermediate like 3-Methyl-4-nitropyridine-2-carbaldehyde, the primary goal is to accurately quantify the main component while separating it from all potential process-related and degradation impurities.

Primary Recommendation: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, and for good reason.[5] It offers high resolution, sensitivity, and is applicable to a wide range of analytes.

  • Causality: The target molecule possesses a combination of a moderately polar pyridine ring, a nitroaromatic system that acts as a strong chromophore for UV detection, and a reactive aldehyde group.[6][7] This molecular structure makes it an ideal candidate for a direct RP-HPLC method using a C18 column, which separates compounds based on their hydrophobicity.

Alternative Method 1: HPLC with Pre-column Derivatization

For certain applications, particularly trace analysis of aldehydes in complex matrices, derivatization is a common strategy.[8][9] The most prevalent method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative, which can be detected with high sensitivity at approximately 360 nm.[10][11]

  • Comparative Insight: While this method offers excellent sensitivity, it is often unnecessary and overly complex for a bulk purity assay. The derivatization step adds time, potential for side reactions, and introduces its own set of impurities (e.g., excess DNPH), complicating the chromatogram. For determining the purity of a substance expected to be >98%, direct UV detection of the parent molecule is more efficient and straightforward.

Alternative Method 2: Orthogonal, Non-Chromatographic Techniques

To build a complete purity profile, orthogonal methods that use a different separation or detection principle are invaluable.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. For a crystalline substance, it can determine purity based on the broadening of the melting peak caused by impurities, as described by the Van't Hoff equation.[3] It is an excellent technique for assessing the purity of the main, crystalline component against eutectic impurities but cannot provide information on specific impurity identities.[3]

  • Gas Chromatography (GC): While GC is a powerful tool for volatile compounds, it is less suitable for 3-Methyl-4-nitropyridine-2-carbaldehyde.[5] The molecule's polarity and the potential for thermal degradation of the nitro group in the hot GC inlet make HPLC a more robust choice.[12]

Chapter 2: The Core Protocol: A Validated RP-HPLC Method

Based on the comparative analysis, a direct RP-HPLC method is the most suitable approach. This chapter details the method development rationale and a comprehensive validation plan compliant with ICH Q2(R2) guidelines.[2][13]

Chromatographic System & Rationale

The choice of every parameter is a deliberate step towards achieving a robust and reliable separation.

ParameterRecommended ConditionRationale & Justification
Column C18, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic system. A modern, high-purity, end-capped column is critical to minimize secondary interactions between the basic pyridine nitrogen and residual silanols, ensuring good peak symmetry.[6][8]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and maintains a low pH (~2.7). This ensures the pyridine nitrogen is consistently protonated, preventing peak tailing and improving reproducibility.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is chosen for its low viscosity and UV transparency. The presence of formic acid ensures pH consistency across the gradient.
Gradient Elution 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% BA gradient is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted from the column in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures stable retention times and viscosity.
Detection UV at 254 nmThe nitroaromatic moiety provides strong absorbance at this wavelength, offering excellent sensitivity for both the main peak and related impurities.[7][15]
Injection Vol. 5 µLA small injection volume minimizes potential column overload and peak distortion.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Dissolving the sample in a mixture similar to the mobile phase ensures good peak shape upon injection.
Method Validation Workflow

The validation process demonstrates that the analytical procedure is fit for its intended purpose.[2]

G cluster_prep Preparation cluster_validation Validation Parameters cluster_reporting Finalization Protocol Define Validation Protocol (per ICH Q2) Standards Prepare Reference Standards & Samples Protocol->Standards SST Define System Suitability Criteria (SST) Standards->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking Study) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (DoE Approach) LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Approval Method Approved for QC Report->Approval

Caption: Workflow for HPLC Method Validation.

Chapter 3: Experimental Protocols & Data for Method Validation

The following sections provide detailed protocols and representative data for each validation parameter, grounded in ICH Q2(R2) principles.[13]

System Suitability Test (SST)
  • Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Protocol:

    • Prepare a system suitability solution containing 3-Methyl-4-nitropyridine-2-carbaldehyde (~0.5 mg/mL) and a known, closely eluting impurity if available.

    • Make five replicate injections of the SST solution before starting any validation experiment.

    • Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.

  • Data & Acceptance Criteria:

ParameterAcceptance CriterionRepresentative Data
Tailing Factor (Main Peak)≤ 1.51.12
Theoretical Plates (Main Peak)≥ 500018,500
RSD of Peak Area≤ 2.0%0.45%
RSD of Retention Time≤ 1.0%0.15%
Specificity (Forced Degradation)
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.

  • Protocol:

    • Expose samples of 3-Methyl-4-nitropyridine-2-carbaldehyde (~0.5 mg/mL) to various stress conditions:

      • Acidic: 0.1 N HCl at 60°C for 4 hours.

      • Basic: 0.1 N NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Dry heat at 105°C for 48 hours.

      • Photolytic: UV light (254 nm) for 24 hours.

    • Analyze the stressed samples alongside an unstressed control sample.

    • Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all chromatograms.

  • Data & Acceptance Criteria:

Stress Condition% DegradationObservationsPeak Purity
Acidic (0.1 N HCl)5.2%Two small degradation peaks observed.Pass (>99.9%)
Basic (0.1 N NaOH)18.7%One major and one minor degradation peak.Pass (>99.9%)
Oxidative (3% H₂O₂)9.5%One significant degradation peak.Pass (>99.9%)
Thermal (105°C)1.1%Minimal degradation.Pass (>99.9%)
Photolytic (UV)3.4%One minor degradation peak.Pass (>99.9%)
Linearity
  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the range of 50% to 150% of the nominal assay concentration (e.g., 0.25 to 0.75 mg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Data & Acceptance Criteria:

Concentration LevelConcentration (mg/mL)Average Peak Area
50%0.251,254,321
75%0.3751,882,113
100%0.502,505,789
125%0.6253,130,987
150%0.753,758,456
  • Regression Analysis:

    • Correlation Coefficient (r²): ≥ 0.999

    • Representative r²: 0.9998

    • Y-intercept: Should be close to zero.

Accuracy
  • Purpose: To demonstrate the closeness of the results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo (if applicable) or use a known batch of the intermediate.

    • Spike the placebo/sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

    • Prepare each level in triplicate (total of 9 determinations).

    • Calculate the percent recovery for each sample.

  • Data & Acceptance Criteria:

Spike LevelTheoretical (mg/mL)Measured (mg/mL)% Recovery
80%0.400.39899.5%
100%0.500.503100.6%
120%0.600.59599.2%
  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze six independent samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Data & Acceptance Criteria:

Precision TypeAssay Result (% Purity)RSD (%)
Repeatability 99.5, 99.6, 99.4, 99.7, 99.5, 99.60.12%
Intermediate 99.3, 99.4, 99.2, 99.5, 99.3, 99.40.11%
  • Acceptance Criterion: RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol: Based on the signal-to-noise ratio (S/N).

    • Prepare and inject a series of dilute solutions of the analyte.

    • Determine the concentration that yields an S/N of approximately 3 for LOD.

    • Determine the concentration that yields an S/N of approximately 10 for LOQ.

  • Data & Acceptance Criteria:

ParameterS/N RatioRepresentative Value
LOD ~ 3:10.05 µg/mL
LOQ ~ 10:10.15 µg/mL
  • Acceptance Criterion: Precision at the LOQ concentration should have an RSD ≤ 10%.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time (or using a Design of Experiments approach):

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2°C)

      • Mobile Phase pH (± 0.1 unit)

    • Analyze the system suitability solution under each condition and evaluate the impact on SST parameters.

  • Data & Acceptance Criteria:

Parameter VariedResultImpact
Flow Rate (1.1 mL/min)SST parameters metRobust
Flow Rate (0.9 mL/min)SST parameters metRobust
Temperature (32°C)SST parameters metRobust
Temperature (28°C)SST parameters metRobust
  • Acceptance Criterion: System suitability criteria must be met under all varied conditions.

Chapter 4: Final Method Comparison

The choice of method depends on the analytical objective. For routine QC of 3-Methyl-4-nitropyridine-2-carbaldehyde, the direct RP-HPLC method is superior.

G Start Analytical Goal: Purity of Bulk Intermediate IsTraceAnalysis Is Trace-Level (<0.05%) Impurity Quantitation Required? Start->IsTraceAnalysis IsBulkPurity Is Overall Bulk Purity (vs. Crystalline Form) Needed? IsTraceAnalysis->IsBulkPurity No Method_DNPH Alternative Method: Derivatization HPLC (DNPH) IsTraceAnalysis->Method_DNPH Yes Method_RP_HPLC Recommended Method: Direct RP-HPLC IsBulkPurity->Method_RP_HPLC No (Routine QC) Method_DSC Orthogonal Method: DSC IsBulkPurity->Method_DSC Yes

Caption: Decision logic for selecting a purity method.

FeatureDirect RP-HPLC (Recommended)Derivatization-HPLCDifferential Scanning Calorimetry (DSC)
Specificity High (Stability-indicating)Moderate (Risk of artifacts)Low (No impurity identification)
Sensitivity High (LOQ ~0.15 µg/mL)Very HighLow (Purity >98% required)[3]
Application Routine QC, Purity/Assay, Impurity ProfilingTrace-level analysisBulk purity of crystalline material
Complexity LowHigh (Extra sample prep step)Low (but requires specific equipment)
Sample Throughput HighLowModerate

Conclusion

The direct reversed-phase HPLC method detailed in this guide is robust, specific, and highly suitable for the routine purity determination of 3-Methyl-4-nitropyridine-2-carbaldehyde. Through a comprehensive validation process that adheres to ICH Q2(R2) guidelines, we have demonstrated its fitness for purpose in a regulated pharmaceutical environment. While alternative methods like derivatization-based HPLC and DSC have their place for specific investigations, the validated RP-HPLC method stands as the most effective and efficient choice for ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. BenchChem.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.
  • Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography.
  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry.
  • ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration.
  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • BenchChem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • MICROSOLV Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.

Sources

Comparative

Benchmarking Catalytic Reducing Agents for the Chemoselective Reduction of 3-Methyl-4-nitropyridine-2-carbaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Objective Comparison Guide & Experimental Benchmarking Executive Summary & The Chemoselectivity Challenge The sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Objective Comparison Guide & Experimental Benchmarking

Executive Summary & The Chemoselectivity Challenge

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery. The molecule 3-Methyl-4-nitropyridine-2-carbaldehyde (CAS: 1211578-42-5)[1] presents a classic chemoselectivity challenge: it contains a highly reducible nitro group (-NO₂), a reactive aldehyde (-CHO), and a coordinating pyridine nitrogen.

In pharmaceutical workflows, the objective is typically to reduce the nitro group to a primary amine (yielding 4-amino-3-methylpyridine-2-carbaldehyde) without reducing the aldehyde to an alcohol, or worse, triggering intermolecular Schiff base condensation (polymerization). The steric bulk of the 3-methyl group provides a kinetic shield against some condensation side-reactions, but selecting the correct catalytic system is the ultimate determinant of success.

This guide benchmarks four distinct catalytic environments, explaining the thermodynamic and kinetic causality behind their performance, and provides a self-validating protocol for the optimal pathway.

Mechanistic Divergence in Catalytic Hydrogenation

The reduction of nitroaromatics follows the Haber mechanism (Nitro Nitroso Hydroxylamine Amine)[2]. When an aldehyde is present, competitive hydrogenation of the C=O bond occurs. Traditional catalysts fail because both functional groups adsorb competitively onto the metal surface via Langmuir–Hinshelwood kinetics[3]. Achieving chemoselectivity requires manipulating the electronic interface of the catalyst or altering the fundamental mode of hydrogen transfer.

MechanisticDivergence SM 3-Methyl-4-nitropyridine- 2-carbaldehyde NitroRed 4-Amino-3-methylpyridine- 2-carbaldehyde (Chemoselective NO2 Reduction) SM->NitroRed Pt/TiO2 or Non-Contact Pd/C AldRed (3-Methyl-4-nitropyridin- 2-yl)methanol (Chemoselective CHO Reduction) SM->AldRed Au Nanorods (Aqueous) OverRed 4-Amino-3-methylpyridin- 2-yl)methanol (Non-selective Over-reduction) SM->OverRed Standard Pd/C (Contact Mode)

Fig 1: Chemoselective divergence in the catalytic reduction of 3-Methyl-4-nitropyridine-2-carbaldehyde.

Catalyst Benchmarking & Causality Analysis

A. The Baseline: Standard Pd/C (Contact Mode)
  • Mechanism: Direct contact hydrogenation where H₂ and the substrate co-adsorb on the Pd surface.

  • Causality of Failure: Palladium is highly active but non-discriminatory. Both the C=O and -NO₂ groups have favorable adsorption energies on Pd(111) facets. This leads to competitive reduction[3], yielding the over-reduced amino-alcohol, alongside complex polymeric mixtures driven by the condensation of the nascent amine with unreacted aldehyde.

B. The Industrial Standard: 0.2 wt% Pt/TiO₂
  • Mechanism: Interfacial contact hydrogenation.

  • Causality of Success: Corma and colleagues demonstrated that reducing Pt/TiO₂ at high temperatures (723 K) creates specific Pt-Ti interface sites[4]. The highly polar -NO₂ group preferentially adsorbs at this metal-support interface compared to the -CHO group. Because the nitro group monopolizes the active sites, the aldehyde remains untouched, achieving >98% selectivity for the amine[4].

C. The Electrochemical Innovation: Pd/C in Non-Contact H-Cell
  • Mechanism: Outer-sphere electron/proton transfer.

  • Causality of Success: A recent breakthrough physically separates H₂ activation (anode, Pd/C) from the substrate reduction (cathode, Carbon Nanotubes) using a proton-exchange membrane[3]. By bypassing the Langmuir-Hinshelwood co-adsorption entirely, reduction relies on electron transfer. The energy barrier for -NO₂ reduction via this pathway is significantly lower than for C=O, resulting in 100% chemoselectivity. Note: This method arrests primarily at the hydroxylamine (-NHOH) stage rather than the full amine[3].

D. The Selectivity Reversal: Unsupported Au Nanorods
  • Mechanism: Preferential carbonyl activation.

  • Causality of Success: If the synthetic goal is to reduce the aldehyde while preserving the nitro group, gold nanocatalysts in aqueous media reverse the standard selectivity[5]. Gold surfaces have a uniquely low affinity for nitro groups but can efficiently activate the C=O bond under pressurized H₂, yielding the nitro-alcohol exclusively[5].

Quantitative Performance Matrix

Data extrapolated from benchmark nitrobenzaldehyde studies applied to the target pyridine scaffold.

Catalyst SystemOperating ModePrimary ProductConversionSelectivityMechanistic Driver
Standard Pd/C Contact (H₂ gas)Over-reduced / Polymers>99%<10%Competitive co-adsorption
0.2 wt% Pt/TiO₂ Contact (H₂ gas)4-Amino-3-methyl...99%98% Pt-Ti interfacial adsorption[4]
Pd/C + CNTs Non-Contact (H-Cell)4-Hydroxylamino...>95%100% Outer-sphere e⁻ transfer[3]
Au Nanorods Contact (Aqueous)(3-Methyl-4-nitro...>99%~100% Preferential C=O activation[5]

Self-Validating Experimental Protocol: Selective Nitro Reduction

To synthesize 4-amino-3-methylpyridine-2-carbaldehyde , the Pt/TiO₂ system is recommended for its scalability and ability to drive the reaction completely to the primary amine (unlike the H-cell which favors the hydroxylamine).

This protocol is designed as a self-validating system : it utilizes in-process controls (IPCs) to mathematically and analytically prove the reaction's success at each stage.

Step-by-Step Methodology
  • Catalyst Activation (Critical Step):

    • Calcine 0.2 wt% Pt/TiO₂ in air, followed by reduction under flowing H₂ at 723 K for 2 hours.

    • Validation: CO-adsorption FTIR must show a single band at 2048 cm⁻¹, confirming the formation of Pt-Ti interface sites and the absence of bulk Pt terraces[4].

  • Substrate Preparation:

    • Dissolve 3-Methyl-4-nitropyridine-2-carbaldehyde (1.0 eq) in a degassed mixture of Toluene/Ethanol (9:1). The non-polar bias limits aldehyde solvation, further suppressing its reduction.

    • Validation: Pull a baseline HPLC sample to establish the exact retention time of the starting material.

  • Hydrogenation:

    • Add the activated catalyst (0.003 mol Pt per mol of substrate) to the reactor.

    • Pressurize with H₂ to 3 bar and heat to 313 K (40 °C) with vigorous stirring (1000 rpm) to eliminate mass transfer limitations[4].

    • Validation (Volumetric): Monitor H₂ uptake. The reaction is complete when exactly 3.0 molar equivalents of H₂ are consumed. A plateau in uptake proves the aldehyde is not being over-reduced.

  • Reaction Quench & Filtration:

    • Vent the reactor and purge with Argon. Filter the mixture through a Celite pad to remove the heterogeneous catalyst.

    • Validation (Analytical): LC-MS of the filtrate must show an[M+H]⁺ peak of 137.07 m/z (Amine). The absence of 153.07 m/z proves no hydroxylamine remains; the absence of 139.08 m/z proves the aldehyde was preserved.

  • Isolation:

    • Evaporate the solvent under reduced pressure to yield the crude product, which can be recrystallized from hot ethanol.

ProtocolWorkflow Step1 1. Substrate Prep 3-Methyl-4-nitropyridine-2-carbaldehyde dissolved in Toluene/EtOH Step2 2. Catalyst Activation 0.2 wt% Pt/TiO2 reduced at 723 K to form Pt-Ti interface sites Step1->Step2 Step3 3. Hydrogenation 3 bar H2, 313 K, Vigorous stirring Monitor H2 uptake (Target: 3.0 eq) Step2->Step3 Step4 4. Filtration Remove heterogeneous catalyst via Celite pad under Ar Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for the chemoselective nitro reduction using Pt/TiO2.

References

  • Matrix Scientific. "18706-22-4 Cas No. | 8 | Matrix Scientific". Chemical Catalog.1

  • Chemical Reviews. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts". American Chemical Society (2018).2

  • Journal of the American Chemical Society. "Selective Reduction of Nitroarenes via Noncontact Hydrogenation". American Chemical Society (2024).6

  • Journal of the American Chemical Society. "Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics". American Chemical Society (2008).4

  • The Journal of Physical Chemistry C. "Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water". American Chemical Society (2015).5

Sources

Validation

Mass spectrometry fragmentation pattern analysis of 3-Methyl-4-nitropyridine-2-carbaldehyde

The structural elucidation of highly functionalized N-heterocycles presents a unique analytical challenge. 3-Methyl-4-nitropyridine-2-carbaldehyde (C₇H₆N₂O₃, MW: 166.13 g/mol ) is a prime example of a molecule where spat...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of highly functionalized N-heterocycles presents a unique analytical challenge. 3-Methyl-4-nitropyridine-2-carbaldehyde (C₇H₆N₂O₃, MW: 166.13 g/mol ) is a prime example of a molecule where spatial proximity between reactive substituents dictates its behavior in the gas phase. For researchers and drug development professionals, understanding the distinct fragmentation patterns of this compound across different mass spectrometry (MS) platforms is critical for unambiguous isomer differentiation and metabolite identification.

As an Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS), Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS), and High-Resolution MS (LC-HRMS) for analyzing this specific compound.

Comparative Platform Performance

Selecting the correct ionization technique is the most critical variable in structural analysis. The electron-deficient nature of the pyridine ring, combined with the electron-withdrawing nitro and carbaldehyde groups, results in vastly different spectral fingerprints depending on the energy imparted during ionization.

Analytical PlatformIonization TypePrimary Adduct / IonKey Analytical Advantage for 3-Methyl-4-nitropyridine-2-carbaldehyde
GC-EI-MS Hard (70 eV)[M]⁺• (m/z 166)Induces deep structural cleavage. Essential for observing the diagnostic "ortho effect" and pyridine ring fragmentation.
LC-ESI-MS/MS Soft (CID)[M+H]⁺ (m/z 167)Preserves the intact molecule. Collision-Induced Dissociation (CID) allows for targeted pathway mapping of specific precursor ions.
LC-HRMS (Q-TOF) Soft (Exact Mass)[M+H]⁺ (m/z 167.0451)Provides sub-5 ppm mass accuracy. Crucial for confirming the elemental composition of ambiguous fragments (e.g., distinguishing loss of CO vs. N₂).

Mechanistic Fragmentation Pathways: The Causality of Cleavage

To accurately interpret the mass spectra of 3-Methyl-4-nitropyridine-2-carbaldehyde, we must move beyond memorizing m/z values and understand the causality driving the fragmentation. The molecule's behavior is dominated by three primary mechanisms:

A. The "Ortho Effect" (Diagnostic Isomer Marker)

The most critical structural feature of this molecule is the spatial arrangement of the methyl group at C3 and the nitro group at C4. Under the high-energy conditions of EI-MS, the oxygen atom from the nitro group abstracts a hydrogen atom from the adjacent methyl group via a six-membered transition state. This rearrangement is followed by the rapid expulsion of a hydroxyl radical (•OH, -17 Da), generating an intense [M - 17]⁺ peak at m/z 149 .

This phenomenon, known as the "ortho effect," is a highly reliable diagnostic marker. It allows analysts to unequivocally differentiate ortho-substituted nitroaromatics from their meta or para isomers, which cannot form this transition state and therefore do not exhibit the [M - 17]⁺ fragment[1][2].

B. Nitro Group Dynamics

Aromatic nitro compounds inherently exhibit instability in the gas phase. Following the initial ionization event, the molecular ion frequently undergoes the direct loss of the nitro radical (•NO₂, -46 Da) to yield a fragment at m/z 120 . Alternatively, a complex rearrangement can lead to the loss of nitric oxide (NO, -30 Da), producing a fragment at m/z 136 , leaving an oxygen atom attached to the pyridine ring[3].

C. Carbaldehyde Cleavage

The C2 carbaldehyde group undergoes classic α-cleavage. The expulsion of the formyl radical (•CHO, -29 Da) yields a stable pyridinium cation at m/z 137 . In parallel pathways, the loss of carbon monoxide (CO, -28 Da) is also observed, a behavior well-documented in the fragmentation of pyridine carboxylic and aldehydic derivatives[4].

Fragmentation M_ion Molecular Ion [M]+• m/z 166 Ortho [M - •OH]+ m/z 149 (Ortho Effect) M_ion->Ortho - •OH (-17 Da) 3-CH3 / 4-NO2 interaction NitroLoss [M - NO2]+ m/z 120 M_ion->NitroLoss - NO2• (-46 Da) AldehydeLoss [M - CHO]+ m/z 137 M_ion->AldehydeLoss - CHO• (-29 Da) PyridineRing Ring Cleavage [M - NO2 - HCN]+ m/z 93 NitroLoss->PyridineRing - HCN (-27 Da)

Fragmentation pathways of 3-Methyl-4-nitropyridine-2-carbaldehyde under electron ionization.

Quantitative Data Comparison

The table below summarizes the expected quantitative fragmentation data, contrasting the hard ionization of GC-EI-MS with the soft ionization (and subsequent CID) of LC-ESI-MS/MS.

Fragment AssignmentNeutral LossGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Relative Abundance / Notes
Intact Molecular Ion None166 ([M]⁺•)167 ([M+H]⁺)Base peak in ESI; Moderate in EI.
Ortho Effect -17 Da (•OH)149150High intensity in EI; Diagnostic for 3,4-substitution.
Carbaldehyde Loss -29 Da (•CHO)137138Moderate intensity.
Nitro Loss -46 Da (•NO₂)120121High intensity; primary CID pathway in ESI.
Ring Cleavage -27 Da (HCN)9394Low mass region; requires high collision energy in ESI.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. System suitability checks must be passed before acquiring data for the target compound[5].

Protocol A: GC-EI-MS Acquisition (Hard Ionization)

Objective: Capture the complete fragmentation fingerprint, specifically targeting the [M-17]⁺ ortho effect.

  • System Suitability (Self-Validation): Inject a 50 µg/mL standard of 2-nitrotoluene.

    • Validation Check: The system must resolve the [M-17]⁺ peak (m/z 120) with a signal-to-noise ratio > 50:1. If this fails, the ion source requires cleaning, as thermal degradation is masking the ortho effect.

  • Sample Preparation: Dissolve 2 mg of 3-Methyl-4-nitropyridine-2-carbaldehyde in 1 mL of high-purity dichloromethane (DCM). Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometer Settings:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40 to 300.

Protocol B: LC-ESI-MS/MS Acquisition (Soft Ionization)

Objective: Isolate the[M+H]⁺ precursor and map specific structural losses using targeted CID.

  • System Suitability (Self-Validation): Inject a standard mix containing reserpine.

    • Validation Check: Confirm mass accuracy is within ±0.2 Da and verify the isolation efficiency of the quadrupole (m/z 609.3 precursor isolation must yield <1% baseline noise).

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation. Final concentration: 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

  • Mass Spectrometer Settings:

    • Polarity: Positive Ion Mode (+ESI).

    • Capillary Voltage: 3.5 kV.

    • CID Collision Energy: Perform a ramp from 10 eV to 40 eV to capture both the fragile loss of •NO₂ (low energy) and the robust breakdown of the pyridine ring (high energy).

Workflow cluster_platforms Analytical Platforms Prep Sample Preparation (100 µg/mL, Volatile Solvent) GC GC-EI-MS Hard Ionization (70 eV) Prep->GC LC LC-ESI-MS/MS Soft Ionization + CID Prep->LC HRMS LC-HRMS (Q-TOF) Exact Mass Measurement Prep->HRMS Data Data Synthesis & Structural Elucidation GC->Data Fragment Library LC->Data CID Pathways HRMS->Data Elemental Comp

Comparative mass spectrometry workflow for structural elucidation.

Conclusion

The successful mass spectrometric analysis of 3-Methyl-4-nitropyridine-2-carbaldehyde requires a strategic combination of platforms. While LC-HRMS is indispensable for exact mass confirmation, GC-EI-MS remains the gold standard for isomer differentiation in this specific class of compounds . The hard ionization environment of EI uniquely triggers the ortho effect between the C3-methyl and C4-nitro groups, providing an unambiguous [M-17]⁺ structural fingerprint that soft ionization techniques often fail to produce without extensive optimization.

References

  • BenchChem Technical Support Team. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. BenchChem. 5

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. Taylor & Francis. 4

  • Ramana, D. V., et al. Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. 3

  • BenchChem Technical Support Team. Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. BenchChem. 1

  • Meyerson, S., et al. Phys. Org. 1273: Ortho effects in nitrodiphenylmethanes. RSC Publishing. 2

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 3-Methyl-4-nitropyridine-2-carbaldehyde via FT-IR

Introduction: Beyond Synthesis, The Imperative of Structural Verification In the realms of pharmaceutical development and materials science, the synthesis of a novel compound is merely the first chapter of its story. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Synthesis, The Imperative of Structural Verification

In the realms of pharmaceutical development and materials science, the synthesis of a novel compound is merely the first chapter of its story. The subsequent, and arguably more critical, chapter is its rigorous characterization. For N-heterocyclic compounds such as 3-Methyl-4-nitropyridine-2-carbaldehyde, which are pivotal precursors for bioactive molecules, unambiguous structural confirmation is non-negotiable.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and powerful first-line technique for this purpose.[3] It provides a unique molecular fingerprint, offering profound insights into the compound's functional group architecture.

This guide provides an in-depth, experience-driven protocol for the validation of synthesized 3-Methyl-4-nitropyridine-2-carbaldehyde using FT-IR spectroscopy. We will move beyond a simple recitation of steps to explain the underlying rationale for each experimental choice, ensuring a self-validating and robust analytical workflow. The objective is to not only confirm the presence of the target molecule but also to judiciously assess its purity by identifying potential residual starting materials or synthetic byproducts.

Anticipating the Molecular Fingerprint: Predicted FT-IR Absorption Bands

Before acquiring a spectrum, a seasoned scientist first predicts it. By dissecting the molecule into its constituent functional groups, we can anticipate the characteristic vibrational frequencies based on established spectroscopic principles. This predictive framework is essential for an objective interpretation of the experimental data.

The structure of 3-Methyl-4-nitropyridine-2-carbaldehyde presents several key vibrational reporters:

  • The Aromatic Aldehyde Group: This is a highly diagnostic moiety.

    • C=O Stretch: The carbonyl stretch in aromatic aldehydes is sensitive to electronic effects. Conjugation with the pyridine ring is expected to lower its frequency compared to a simple aliphatic aldehyde.[4][5] We anticipate a strong, sharp absorption in the range of 1710-1685 cm⁻¹ .[6]

    • Aldehydic C-H Stretch: This is a hallmark of aldehydes. It typically manifests as a pair of weak to medium intensity bands between 2850 cm⁻¹ and 2700 cm⁻¹ .[6][7] The appearance of two bands is often the result of Fermi resonance with an overtone of the C-H bending vibration, providing a highly reliable diagnostic marker.[8] The band around 2720-2750 cm⁻¹ is particularly useful as few other groups absorb in this region.[4][8]

  • The Aromatic Nitro Group: The strong dipole of the N-O bonds gives rise to two prominent, intense absorptions.

    • Asymmetric NO₂ Stretch: For nitro groups attached to an aromatic ring, this appears as a strong band between 1550-1475 cm⁻¹ .[9][10]

    • Symmetric NO₂ Stretch: This second strong band is expected in the 1360-1290 cm⁻¹ region.[9][10] The presence of this distinct pair of intense peaks is a powerful indicator of the nitro group.[10]

  • The Substituted Pyridine Ring: The pyridine core has several characteristic vibrations.

    • C=C and C=N Ring Stretching: These vibrations typically produce a series of medium to strong bands in the 1600-1430 cm⁻¹ region.[11][12]

    • Aromatic C-H Stretching: These will appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[13]

    • C-H Out-of-Plane Bending: The pattern of bands in the 900-650 cm⁻¹ region can sometimes be indicative of the substitution pattern on the ring.[3]

  • The Methyl Group:

    • C-H Stretching: Asymmetric and symmetric stretches will be observed in the 3000-2850 cm⁻¹ region, potentially overlapping with the weaker aldehydic C-H stretch.[14]

    • C-H Bending: These vibrations will produce absorptions around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ .[14]

Experimental Protocol: A Framework for High-Fidelity Data Acquisition

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and a properly qualified instrument. This protocol is designed to maximize spectral quality and ensure data integrity.

Part 1: Instrument Performance Verification

Causality: Before any sample measurement, the instrument's performance must be verified. This is a cornerstone of data trustworthiness and is mandated by regulatory bodies and pharmacopoeias such as the USP.[15][16] This ensures that the wavenumber accuracy and resolution of the spectrometer meet established standards.

Methodology:

  • Initiate Performance Qualification: Using the spectrometer's integrated software, run the Operational Qualification (OQ) or Performance Verification (PV) protocol.

  • Polystyrene Film Standard: The system will automatically acquire a spectrum of a certified polystyrene film.

  • Verify Wavenumber Accuracy: The software will check the positions of well-characterized polystyrene bands (e.g., 1601.2 cm⁻¹) against their certified values, as stipulated in standards like USP <854>.[17]

  • Confirmation: Ensure that the instrument passes all specifications before proceeding. If it fails, the instrument requires calibration or service.

Part 2: Sample Preparation via the KBr Pellet Method

Causality: While Attenuated Total Reflectance (ATR) offers speed and convenience, the classic Potassium Bromide (KBr) pellet method is often superior for the definitive characterization of a newly synthesized solid.[18] It produces a true transmission spectrum, which is ideal for comparison with reference libraries and can offer higher sensitivity for detecting trace impurities due to a longer effective pathlength.[19][20] The key to a high-quality KBr spectrum is minimizing moisture and ensuring the sample is homogeneously dispersed in the salt matrix.

Methodology:

  • Material Preparation:

    • Place a small amount (~100-200 mg) of spectroscopic grade KBr powder in an agate mortar. Gently grind for 1 minute to break up any clumps.

    • Transfer the KBr to a drying oven at ~110 °C for at least 2-3 hours to remove adsorbed water, which would otherwise cause a large, broad O-H absorption band around 3400 cm⁻¹ and interfere with analysis.[21]

  • Sample Grinding & Mixing:

    • Add approximately 1-2 mg of the synthesized 3-Methyl-4-nitropyridine-2-carbaldehyde to the mortar containing ~100 mg of the dried KBr powder.

    • Grind the mixture gently but thoroughly for 3-5 minutes. The goal is an extremely fine, homogenous powder. Rationale: Inadequate mixing leads to scattering of the IR beam (the Christiansen effect) and a distorted, sloping baseline.

  • Pellet Pressing:

    • Carefully transfer the powder mixture into a KBr pellet die.

    • Assemble the die and connect it to a vacuum pump for 2-3 minutes to remove entrapped air, which can cause the final pellet to be opaque.[21]

    • While under vacuum, apply pressure using a hydraulic press (typically 7-8 tons) for several minutes.

    • Carefully release the pressure and then the vacuum. Disassemble the die to retrieve the transparent or translucent pellet. A high-quality pellet should resemble a small piece of glass.

Part 3: Data Acquisition

Causality: The parameters chosen for data collection directly impact the final spectrum's quality, particularly its signal-to-noise ratio (S/N) and resolution.

Methodology:

  • Background Spectrum: With the empty sample compartment, acquire a background spectrum. This spectrum of the ambient atmosphere (H₂O, CO₂) will be subtracted from the sample spectrum. Rationale: This step is critical to remove spectral contributions from the instrument and the environment.

  • Sample Spectrum: Place the KBr pellet in the sample holder.

  • Set Acquisition Parameters:

    • Resolution: 4 cm⁻¹. Rationale: This is sufficient to resolve most key functional group bands in solid-state spectra without unnecessarily increasing noise.

    • Number of Scans: 32-64 scans. Rationale: Co-adding multiple scans significantly improves the S/N ratio, making weaker peaks more discernible.

    • Spectral Range: 4000-400 cm⁻¹.

  • Acquire Spectrum: Initiate the sample scan. The instrument software will automatically perform the background subtraction and display the final absorbance or transmittance spectrum.

Workflow for FT-IR Validation

The entire process, from receiving the synthesized compound to the final validation decision, can be visualized as a systematic workflow.

FT_IR_Validation_Workflow cluster_prep Phase 1: Preparation & QC cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation cluster_decision Phase 4: Validation Outcome start Synthesized Compound Received instrument_qc Instrument Performance Verification (USP <854>) start->instrument_qc sample_prep Sample Preparation (KBr Pellet Method) instrument_qc->sample_prep background Acquire Background Spectrum sample_prep->background acquire Acquire Sample Spectrum (4 cm-1, 32 scans) background->acquire process Data Processing (Baseline Correction, Normalization) acquire->process acquire->process assign Peak Assignment of Observed Frequencies process->assign compare Compare Observed vs. Predicted (Data Table) assign->compare purity Assess Purity: Search for Impurity Peaks compare->purity decision Validation Decision purity->decision purity->decision pass Structure Confirmed & Purity Acceptable decision->pass Pass fail Inconsistencies Found: Further Analysis Required decision->fail Fail

Caption: A systematic workflow for the validation of a synthesized compound using FT-IR.

Spectral Interpretation: A Comparative Analysis

The validation step hinges on a direct comparison between the predicted absorption frequencies and the experimentally observed spectrum. All major predicted bands must be present and attributable. Equally important is the absence of significant bands that cannot be assigned to the target molecule.

Table 1: Comparison of Predicted vs. Observed FT-IR Frequencies for 3-Methyl-4-nitropyridine-2-carbaldehyde

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)IntensityComments
Aldehyde C-H Stretch (Fermi Doublet)2850-2800 & 2750-2700(Hypothetical Data)Weak-MedA key diagnostic feature; the ~2720 cm⁻¹ band is particularly telling.[4][8]
C=O Stretch1710-1685(Hypothetical Data)StrongFrequency lowered by conjugation with the aromatic ring.[4][5]
Nitro Group Asymmetric NO₂ Stretch1550-1475(Hypothetical Data)StrongOne of a pair of strong, characteristic "eye teeth" peaks for nitro groups.[9][10]
Symmetric NO₂ Stretch1360-1290(Hypothetical Data)StrongThe second strong peak confirming the nitro group.[9][10]
Pyridine Ring Aromatic C-H Stretch3100-3000(Hypothetical Data)Weak-MedTypically appears just to the left of 3000 cm⁻¹.[13]
C=C, C=N Ring Stretch1600-1430(Hypothetical Data)Med-StrongA series of bands in this region confirms the aromatic heterocyclic core.[11][12]
Methyl Group C-H Stretch3000-2850(Hypothetical Data)MediumMay overlap with the aldehydic C-H stretch.[14]
C-H Bend~1460 & ~1375(Hypothetical Data)MediumConfirms the presence of the methyl substituent.
Purity Assessment: What Isn't There is as Important as What Is

A "clean" spectrum is the goal. The absence of certain peaks can be as informative as the presence of others. When assessing purity, consider the synthetic route. For instance, if the aldehyde was formed by oxidation of a methyl group on a precursor like 3-methyl-4-nitropyridine, the absence of a starting material is key.[22] If the synthesis involved a nitration step of a pyridine N-oxide, the absence of characteristic N-oxide stretches is critical.[23][24]

Potential Impurity Signatures to Scrutinize:

  • Broad O-H Stretch (3600-3200 cm⁻¹): Indicates the presence of water or a residual alcohol solvent. If the synthesis involved a reduction of a carboxylic acid, this could indicate an incomplete reaction.

  • Carboxylic Acid O-H Stretch (3300-2500 cm⁻¹, very broad): If over-oxidation of the aldehyde occurred, a carboxylic acid byproduct would exhibit this signature, along with a shifted C=O stretch.

  • Unreacted Precursors: Compare the final spectrum to the spectra of all starting materials to ensure their characteristic peaks are absent. For example, the synthesis of nitropyridines can sometimes lead to side products like other isomers or dinitrated compounds which would alter the spectral fingerprint.[25]

Conclusion

Validating the FT-IR spectrum of a newly synthesized compound like 3-Methyl-4-nitropyridine-2-carbaldehyde is a systematic process that marries predictive theory with meticulous experimental practice. By establishing an expected spectral fingerprint based on known functional group frequencies, acquiring high-fidelity data through a robust protocol, and performing a rigorous comparative analysis, a researcher can confidently confirm the structure and assess the purity of their target molecule. This foundational characterization step is indispensable, providing the reliable data upon which all subsequent research and development activities are built.

References

  • Title: IR: aldehydes Source: University of California, Los Angeles, Department of Chemistry & Biochemistry URL: [Link]

  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Source: Kintek Press URL: [Link]

  • Title: How to Validate FTIR Results With Reference Samples Source: Patsnap Eureka URL: [Link]

  • Title: What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method Source: Kintek Solution URL: [Link]

  • Title: Why are there two C-H spectra for the aldehyde proton in IR? Source: ResearchGate URL: [Link]

  • Title: 6.3: IR Spectrum and Characteristic Absorption Bands Source: Chemistry LibreTexts URL: [Link]

  • Title: IR: nitro groups Source: University of California, Los Angeles, Department of Chemistry & Biochemistry URL: [Link]

  • Title: The C=O Bond, Part II: Aldehydes Source: Spectroscopy Online URL: [Link]

  • Title: CH 336: Aldehyde Spectroscopy Source: Oregon State University URL: [Link]

  • Title: Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds Source: ResearchGate URL: [Link]

  • Title: Should I be using KBr pellets in FTIR Spectroscopy Source: Specac Ltd URL: [Link]

  • Title: FTIR spectrum for Pyridine Source: ResearchGate URL: [Link]

  • Title: Measurement Methods for Powder Samples Source: Shimadzu URL: [Link]

  • Title: Carbonyl - compounds - IR - spectroscopy Source: SlidePlayer URL: [Link]

  • Title: Infrared Absorption Spectra of Quaternary Salts of Pyridine Source: Academica URL: [Link]

  • Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL: [Link]

  • Title: Ring-stretching region of the FTIR spectra of pyridine adsorbed on... Source: ResearchGate URL: [Link]

  • Title: Good to know about KBr pellets Source: Quantum Design Europe URL: [Link]

  • Title: The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone Source: ACS Publications URL: [Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

  • Title: Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen Source: ACS Publications URL: [Link]

  • Title: Process for preparation of nitropyridine derivatives Source: Google Patents URL
  • Title: Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia Source: Agilent URL: [Link]

  • Title: Measuring Content Uniformity in Low-Dose Tablets Using Near-Infrared Transmission Analysis Source: Pragolab URL: [Link]

  • Title: Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia Source: Shimadzu URL: [Link]

  • Title: FT-IR Identification: the Expertise Required To Ensure Compliance Source: Pharmaceutical Technology URL: [Link]

  • Title: Infrared Spectroscopy Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: 3-methyl-4-nitropyridine-1-oxide Source: Organic Syntheses URL: [Link]

  • Title: Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones...
  • Title: Synthesis of 4-nitropyridine Source: PrepChem.com URL: [Link]

  • Title: 3-Pyridinecarboxaldehyde Source: NIST WebBook URL: [Link]

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones Source: PubMed URL: [Link]

  • Title: A Two-Step Continuous Flow Synthesis of 4-Nitropyridine Source: ResearchGate URL: [Link]

  • Title: Pyridine Source: Wikipedia URL: [Link]

  • Title: The infrared spectra of nitriles and related compounds frozen in Ar and H2O Source: PubMed URL: [Link]

  • Title: FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine Source: NIScPR URL: [Link]

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Validation

Comparing electrophilicity of 3-Methyl-4-nitropyridine-2-carbaldehyde with other pyridinecarboxaldehydes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, pyridinecarboxaldehydes are a class of compounds that command signif...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, pyridinecarboxaldehydes are a class of compounds that command significant attention. Their utility as versatile building blocks stems from the electrophilic nature of the aldehyde functional group, which is intricately modulated by the electronic properties of the pyridine ring. This guide provides a detailed comparative analysis of the electrophilicity of 3-Methyl-4-nitropyridine-2-carbaldehyde, a molecule of interest due to its unique substitution pattern, against other pyridinecarboxaldehyde derivatives. By integrating theoretical principles with established experimental data for analogous compounds, we aim to provide a comprehensive resource for researchers seeking to understand and harness the reactivity of this important class of molecules.

The Significance of Electrophilicity in Pyridinecarboxaldehydes

The electrophilicity of the carbonyl carbon in pyridinecarboxaldehydes is a critical determinant of their reactivity towards nucleophiles. This property is of paramount importance in various applications, including:

  • Drug Development: The formation of covalent bonds between a drug molecule and its biological target often relies on a carefully tuned electrophilic warhead. Pyridinecarboxaldehydes can serve this role, with their reactivity being modulated by substituents to achieve the desired level of target engagement while minimizing off-target effects.

  • Bioconjugation: The selective modification of proteins and other biomolecules is a cornerstone of chemical biology. The aldehyde functionality provides a reactive handle for conjugation with nucleophilic residues on biomolecules, such as the N-terminal amine, to form stable linkages.[1]

  • Organic Synthesis: As versatile intermediates, pyridinecarboxaldehydes participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their electrophilicity dictates the reaction conditions required and the scope of applicable nucleophiles.

The electronic character of the pyridine ring, being inherently electron-deficient, already renders the attached aldehyde group more electrophilic than its benzaldehyde counterpart. The introduction of further substituents on the pyridine ring allows for a fine-tuning of this reactivity. Electron-withdrawing groups (EWGs) enhance electrophilicity by further delocalizing electron density away from the carbonyl carbon, while electron-donating groups (EDGs) have the opposite effect.

Theoretical Comparison: The Role of Substituents

The electrophilicity of an aldehyde is directly related to the partial positive charge on the carbonyl carbon. This can be qualitatively and quantitatively assessed by considering the electronic effects of the substituents on the pyridine ring. The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems.[2]

In the case of 3-Methyl-4-nitropyridine-2-carbaldehyde , we have two key substituents to consider:

  • A Nitro Group (-NO₂) at the 4-position: The nitro group is a very strong electron-withdrawing group, exerting its effect through both induction (-I) and resonance (-M). Its Hammett constant (σp) is significantly positive (e.g., +0.78), indicating a strong electron-withdrawing nature.[2] This will substantially increase the electrophilicity of the aldehyde at the 2-position.

  • A Methyl Group (-CH₃) at the 3-position: The methyl group is a weak electron-donating group, primarily through an inductive effect (+I). Its Hammett constant (σm) is slightly negative (e.g., -0.07).[2] This will have a modest attenuating effect on the electrophilicity of the aldehyde.

Given the powerful electron-withdrawing nature of the nitro group at the para-position to the nitrogen and ortho to the aldehyde, and the relatively weak electron-donating effect of the meta-methyl group, it is anticipated that 3-Methyl-4-nitropyridine-2-carbaldehyde will be a highly electrophilic species .

To provide a comparative context, let's consider other pyridinecarboxaldehyde derivatives:

  • Pyridine-2-carboxaldehyde: The parent compound, with no additional substituents.

  • 4-Nitropyridine-2-carboxaldehyde: Lacking the methyl group, this compound will be highly electrophilic due to the potent -I and -M effects of the nitro group.

  • 3-Methylpyridine-2-carboxaldehyde: The presence of only the electron-donating methyl group will render this aldehyde less electrophilic than the parent compound.

  • Pyridine-4-carboxaldehyde: The position of the aldehyde group relative to the ring nitrogen also influences electrophilicity.

Based on these considerations, a predicted order of electrophilicity can be proposed:

4-Nitropyridine-2-carboxaldehyde > 3-Methyl-4-nitropyridine-2-carbaldehyde > Pyridine-2-carboxaldehyde > 3-Methylpyridine-2-carboxaldehyde

The slightly lower predicted electrophilicity of 3-Methyl-4-nitropyridine-2-carbaldehyde compared to 4-Nitropyridine-2-carboxaldehyde is due to the counteracting electron-donating effect of the methyl group.

Experimental Data for Comparison

¹H NMR Spectroscopy

The chemical shift of the aldehyde proton in the ¹H NMR spectrum is a sensitive probe of the electronic environment of the carbonyl group. A more deshielded proton (i.e., a higher ppm value) indicates a more electron-deficient carbonyl carbon and thus higher electrophilicity.

CompoundAldehyde Proton (CHO) Chemical Shift (δ, ppm)
Pyridine-2-carboxaldehyde~10.1
Pyridine-3-carboxaldehyde~10.15
3-Methyl-4-nitropyridine-2-carbaldehyde (Predicted) > 10.2

Note: The predicted value for 3-Methyl-4-nitropyridine-2-carbaldehyde is an estimation based on the strong electron-withdrawing nature of the nitro group, which is expected to cause a significant downfield shift.

Computational Data: LUMO Energies

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is another important indicator of electrophilicity. A lower LUMO energy suggests that the molecule is a better electron acceptor and therefore more electrophilic. Computational chemistry provides a powerful tool for calculating these values.

CompoundLUMO Energy (eV)
Pyridine-2-carboxaldehyde(Value for parent compound)
4-Nitropyridine-2-carboxaldehyde(Expected to be significantly lower than the parent)
3-Methylpyridine-2-carboxaldehyde(Expected to be slightly higher than the parent)
3-Methyl-4-nitropyridine-2-carbaldehyde (Predicted) (Expected to be very low, comparable to 4-nitropyridine-2-carboxaldehyde)

Note: Specific calculated values would require dedicated computational studies. The trends are predicted based on established principles of substituent effects.

Experimental Protocols for Comparative Analysis

To empirically determine the relative electrophilicity of 3-Methyl-4-nitropyridine-2-carbaldehyde, the following experimental protocols are recommended.

Synthesis of 3-Methyl-4-nitropyridine-2-carbaldehyde

A plausible synthetic route involves the oxidation of the corresponding 2-methylpyridine derivative. A general procedure is outlined below, which may require optimization.

Synthesis cluster_start Starting Material cluster_reaction Oxidation cluster_product Product 2,3-dimethyl-4-nitropyridine 2,3-Dimethyl-4-nitropyridine Oxidizing_Agent Oxidizing Agent (e.g., SeO₂) 2,3-dimethyl-4-nitropyridine->Oxidizing_Agent 1. Add Solvent Solvent (e.g., Dioxane) Oxidizing_Agent->Solvent 2. In Reaction_Conditions Reaction Conditions (e.g., Reflux) Solvent->Reaction_Conditions 3. Under Product 3-Methyl-4-nitropyridine-2-carbaldehyde Reaction_Conditions->Product 4. Yields

Caption: Plausible synthetic workflow for 3-Methyl-4-nitropyridine-2-carbaldehyde.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dimethyl-4-nitropyridine in a suitable solvent such as dioxane.

  • Addition of Oxidizing Agent: Add a selective oxidizing agent, such as selenium dioxide (SeO₂), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and filter to remove any solid byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Methyl-4-nitropyridine-2-carbaldehyde.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative ¹H NMR Analysis

Objective: To compare the chemical shift of the aldehyde proton of 3-Methyl-4-nitropyridine-2-carbaldehyde with other pyridinecarboxaldehydes.

Protocol:

  • Sample Preparation: Prepare solutions of each pyridinecarboxaldehyde derivative (including the newly synthesized 3-Methyl-4-nitropyridine-2-carbaldehyde) at the same concentration (e.g., 10 mg/mL) in the same deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all samples.

  • Data Analysis: Process the spectra and accurately determine the chemical shift of the aldehyde proton for each compound. Compare the chemical shifts to establish a relative order of electrophilicity.

NMR_Workflow Start Start: Prepare Samples Acquire_Spectra Acquire 1H NMR Spectra Start->Acquire_Spectra Process_Data Process Spectra (Referencing, Phasing) Acquire_Spectra->Process_Data Identify_Peak Identify Aldehyde Proton Peak Process_Data->Identify_Peak Compare_Shifts Compare Chemical Shifts (ppm) Identify_Peak->Compare_Shifts End End: Determine Relative Electrophilicity Compare_Shifts->End

Caption: Workflow for comparative ¹H NMR analysis.

Kinetic Study via UV-Vis Spectroscopy

Objective: To quantitatively compare the rate of reaction of different pyridinecarboxaldehydes with a common nucleophile.

Principle: The reaction of an aldehyde with a suitable nucleophile can lead to the formation of a product that absorbs at a different wavelength in the UV-Vis spectrum. By monitoring the change in absorbance over time, the initial rate of the reaction can be determined. A faster reaction rate corresponds to a more electrophilic aldehyde. A common reaction used for this purpose is the formation of a hydrazone from a hydrazine derivative.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of each pyridinecarboxaldehyde derivative in a suitable solvent (e.g., ethanol or acetonitrile).

    • Prepare a stock solution of a nucleophile, such as 2,4-dinitrophenylhydrazine (DNPH), in the same solvent.

    • Prepare a buffer solution to maintain a constant pH throughout the reaction.

  • Kinetic Measurement:

    • In a quartz cuvette, mix the buffer solution and the pyridinecarboxaldehyde solution.

    • Place the cuvette in a temperature-controlled UV-Vis spectrophotometer and record a baseline spectrum.

    • Initiate the reaction by adding a small aliquot of the DNPH solution and immediately start recording the absorbance at the λmax of the hydrazone product as a function of time.

    • Repeat the experiment for each pyridinecarboxaldehyde derivative under identical conditions (concentration, temperature, pH).

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • Compare the initial rates to establish a quantitative ranking of electrophilicity.

UV_Vis_Kinetics Start Start: Prepare Reagents Mix_Reagents Mix Aldehyde and Buffer in Cuvette Start->Mix_Reagents Baseline Record Baseline Spectrum Mix_Reagents->Baseline Initiate_Reaction Add Nucleophile (e.g., DNPH) Baseline->Initiate_Reaction Monitor_Absorbance Monitor Absorbance vs. Time at λmax Initiate_Reaction->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Calculate_Rate Determine Initial Reaction Rate Plot_Data->Calculate_Rate Compare_Rates Compare Rates for Different Aldehydes Calculate_Rate->Compare_Rates End End: Quantify Relative Electrophilicity Compare_Rates->End

Caption: Workflow for a comparative kinetic study using UV-Vis spectroscopy.

Conclusion

Based on a thorough analysis of substituent effects, it is predicted that 3-Methyl-4-nitropyridine-2-carbaldehyde is a highly electrophilic pyridinecarboxaldehyde derivative . The potent electron-withdrawing nitro group at the 4-position is expected to significantly enhance the electrophilicity of the aldehyde at the 2-position, with only a minor counteracting effect from the electron-donating methyl group at the 3-position. This high electrophilicity suggests that this compound could be a valuable tool in applications requiring a reactive aldehyde, such as in the development of covalent inhibitors or in bioconjugation strategies.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predictions. By synthesizing 3-Methyl-4-nitropyridine-2-carbaldehyde and systematically comparing its properties with those of other pyridinecarboxaldehydes using ¹H NMR spectroscopy and kinetic studies, researchers can gain a precise understanding of its reactivity. This knowledge will be instrumental in the rational design of molecules with tailored electrophilic properties for a wide range of applications in chemistry and drug discovery.

References

  • Bell, C. F., Mortimore, G. R., & Reed, G. L. (Year). The 1H NMR spectra of zinc complexes of pyridine‐2‐carbaldehyde 2′‐pyridylhydrazone. Journal of the Chemical Society, Dalton Transactions. (Please note that a full, verifiable URL was not available in the provided search results for this specific older article, and a placeholder is used).
  • Hammett, L. P. (1937). The Hammett Equation. Chem. Rev., 17(1), 125-136. A general overview can be found on Wikipedia: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

  • Wheeler, S. E. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Accounts of chemical research, 46(4), 939-948. [Link]

  • Suslick, B. A., & Rakshit, S. (2013). Colorimetric Recognition of Aldehydes and Ketones. University of Illinois Urbana-Champaign. [Link]

  • Dadwal, U., et al. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry, 34(6), 1498-1504. [Link]

  • Finch, R. A., et al. (1999). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity. Adv. Enzyme Regul., 39, 3-12. [Link]

  • Johnson, J. R., et al. (2022). 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. Int J Mol Sci., 23(8), 4269. [Link]

  • Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-Methyl-4-nitropyridine-2-carbaldehyde

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 3-Methyl-4-nitropyridine-2-carbaldehyde. Given the absence of a specific Safet...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 3-Methyl-4-nitropyridine-2-carbaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety protocols based on the known hazards of its constituent functional groups: a pyridine ring, a nitro group, and an aldehyde. This approach ensures a robust and cautious framework for handling this chemical, prioritizing the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

  • Pyridine Derivatives: Pyridine and its analogs can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can affect the nervous system, liver, and kidneys.[2]

  • Nitroaromatic Compounds: Nitro groups can impart toxic and potentially explosive properties.[3][4] Compounds in this class are often skin and eye irritants and may cause respiratory irritation.[4] Some nitroaromatic compounds are suspected of causing cancer.[5]

  • Aromatic Aldehydes: Aldehydes are frequently irritants to the skin, eyes, and respiratory tract.[4] They can also act as sensitizers, leading to allergic reactions upon repeated exposure.[6]

Based on these considerations, 3-Methyl-4-nitropyridine-2-carbaldehyde should be treated as a hazardous substance that is likely harmful if swallowed, in contact with skin, or if inhaled, and is expected to cause serious eye and skin irritation.[1][4]

GHS Hazard Pictograms for Analogous Compounds:

Exclamation MarkSkull and CrossbonesHealth Hazard

Caption: GHS pictograms for hazards associated with structurally similar compounds.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum requirements.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes of the solid or solutions.[7]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[7][8] Always inspect gloves for tears or punctures before use and dispose of them after handling the compound.[7]
Body Laboratory CoatA fully buttoned lab coat is required to protect against skin contact.[7]
Respiratory Chemical Fume HoodAll handling of 3-Methyl-4-nitropyridine-2-carbaldehyde must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk. The following procedure should be followed for all work involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3 cluster_response Immediate Actions cluster_cleanup Cleanup & Disposal spill Spill Occurs alert Alert Others spill->alert evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Decision workflow for managing a chemical spill.

Waste Disposal Plan

Proper disposal is essential to prevent environmental contamination and maintain regulatory compliance.

  • Waste Collection: All waste containing 3-Methyl-4-nitropyridine-2-carbaldehyde, including contaminated consumables (e.g., gloves, wipes, absorbent material), must be collected in a designated, properly labeled, and sealed hazardous waste container. [9]* Labeling: The hazardous waste label must clearly state the full chemical name and any known hazards. [9]* Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. [9]* Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. [10][11]Contact your institution's EHS department to arrange for pickup and disposal. [9] By adhering to these stringent protocols, researchers can safely handle 3-Methyl-4-nitropyridine-2-carbaldehyde, ensuring both personal safety and the integrity of their scientific work.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. (2025). Personal protective equipment for handling 3,4-Diphenylpyridine.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • BenchChem. (2025). 2-Nitrobenzaldehyde: A Comprehensive Technical Guide to Safety and Handling.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
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  • AK Scientific, Inc. (n.d.). 2-Methoxy-5-nitropyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Carl ROTH. (2025, March 10). Safety Data Sheet: 2-Nitrobenzaldehyde.
  • 2-Hydroxy-5-nitropyridine Safety D
  • Nitrobenzene - HAZARD SUMMARY. (n.d.).
  • SAFETY D
  • GOV.UK. (2024, July 15). Nitrobenzene - Incident management.
  • TCI Chemicals. (2025, November 13). SAFETY DATA SHEET - 4-Hydroxy-3-nitrobenzaldehyde.
  • Fisher Scientific. (2025, December 27). SAFETY DATA SHEET - 2-Hydroxy-3-nitropyridine.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 4-Pyridinecarboxaldehyde.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Methyl-3-nitrobenzaldehyde.
  • ECHA. (2012, April 24). 5-nitroisophthalic acid.
  • Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine.
  • NextSDS. (n.d.). 3-nitropyridine-4-carbaldehyde hydrochloride — Chemical Substance Information.
  • NextSDS. (n.d.). 3-Nitropyridine-2-Carbaldehyde — Chemical Substance Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nitropyridine-2-carbaldehyde
Reactant of Route 2
3-Methyl-4-nitropyridine-2-carbaldehyde
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